Quinoline-3-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinoline-3-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKXXXUAUKOZJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617985 | |
| Record name | Quinoline-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76076-35-2 | |
| Record name | Quinoline-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Quinoline-3-thiol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of quinoline-3-thiol. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Chemical Properties and Structure
This compound, a sulfur-containing heterocyclic compound, possesses a quinoline nucleus with a thiol group substituted at the 3-position. This structure imparts specific physicochemical properties that are of interest in medicinal chemistry.
Structural Information
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Quinolinethiol, 3-Mercaptoquinoline |
| CAS Number | 76076-35-2 |
| Molecular Formula | C₉H₇NS |
| SMILES String | C1=CC=C2C(=C1)C=C(C=N2)S |
Physicochemical Data
A summary of the key quantitative data for this compound is presented below. Please note that some values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Weight | 161.22 g/mol | [PubChem][1] |
| Predicted Boiling Point | 303.8 ± 15.0 °C | [ChemicalBook][2] |
| Predicted Density | 1.246 ± 0.06 g/cm³ | [ChemicalBook][2] |
| pKa (Thiol Group) | Referenced in IUPAC Digitized pKa Dataset | [PubChem][1] |
| Melting Point | Not experimentally determined in literature | |
| Solubility | Specific data not available |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its further investigation and application.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is via a Sandmeyer-type reaction starting from 3-aminoquinoline.
Materials:
-
3-Aminoquinoline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Potassium ethyl xanthate (KEX)
-
Ethanol
-
Diethyl ether
Procedure:
-
Diazotization: Dissolve 3-aminoquinoline in a solution of hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Xanthate Formation: In a separate flask, dissolve potassium ethyl xanthate in ethanol.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. An intermediate is expected to form.
-
Hydrolysis: The resulting xanthate ester can be hydrolyzed to the corresponding thiol by heating with a strong base like sodium hydroxide, followed by acidification.
Alternative Synthesis from 3-Bromoquinoline:
Another potential route involves the nucleophilic substitution of 3-bromoquinoline with a sulfur source.
Materials:
-
3-Bromoquinoline
-
Sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis
-
Solvent (e.g., DMF, ethanol)
Procedure:
-
Dissolve 3-bromoquinoline in a suitable solvent like DMF or ethanol.
-
Add a sulfur nucleophile such as sodium hydrosulfide or thiourea.
-
Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.
-
If thiourea is used, the intermediate isothiouronium salt needs to be hydrolyzed with a base to yield the thiol.
Purification Protocol: Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.[3][4][5]
General Procedure:
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes) to find a suitable recrystallization solvent or solvent pair. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): [6][7][8] A reverse-phase HPLC method can be developed for the analysis of this compound.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound. For thiols, derivatization with a fluorescent tag like SBD-F can be employed for fluorescence detection, offering higher sensitivity.[7]
Gas Chromatography-Mass Spectrometry (GC-MS): [9] Due to the relatively low volatility of this compound, derivatization may be necessary for GC-MS analysis.
-
Derivatization: The thiol group can be derivatized to a more volatile silyl ether (e.g., using BSTFA) or an ester.
-
Column: A non-polar or medium-polarity capillary column.
-
Ionization: Electron Ionization (EI).
-
Analysis: The fragmentation pattern in the mass spectrum can be used for structural elucidation and confirmation. The mass spectra of quinoline derivatives often show characteristic losses of HCN from the quinoline ring.[10]
Potential Biological Activity and Signaling Pathways
Quinoline derivatives are well-documented for their broad spectrum of biological activities, including anticancer and antimicrobial effects.[11][12][13] The presence of a thiol group in this compound suggests its potential involvement in redox-sensitive cellular processes.[14][15][16]
Anticancer Activity and the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[17][18] Numerous quinoline-based compounds have been developed as inhibitors of this pathway.[17][18][19]
Given its structural features, this compound could potentially modulate the PI3K/Akt/mTOR pathway through various mechanisms, including direct inhibition of kinases within the pathway or by altering the cellular redox state, which is known to influence this signaling cascade.[14]
Antimicrobial Mechanism
Quinoline derivatives have been investigated for their antimicrobial properties.[11][12][13] The mechanism of action can vary, but potential targets include DNA gyrase and disruption of the bacterial cell wall. The thiol group in this compound might also interact with essential microbial enzymes or disrupt the redox balance of the pathogen.
Visualizations
Synthesis Workflow
Caption: Proposed synthesis of this compound.
PI3K/Akt/mTOR Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. This compound | C9H7NS | CID 21783124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Quinolinethiol CAS#: 76076-35-2 [m.chemicalbook.com]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. chempap.org [chempap.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The redox regulation of thiol dependent signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Redox signaling and the emerging therapeutic potential of thiol antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thiols and the chemoprevention of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Quinoline-3-thiol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Quinoline-3-thiol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its fundamental chemical properties, synthesis methodologies, and potential biological significance, offering a valuable resource for researchers in the field.
Core Chemical and Physical Data
This compound, also known as 3-mercaptoquinoline, is a sulfur-containing heterocyclic compound. Its core structure consists of a quinoline ring system with a thiol group substituted at the third position. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 76076-35-2 | |
| Molecular Formula | C₉H₇NS | |
| Molecular Weight | 161.22 g/mol | [1] |
Synthesis of this compound and Derivatives
A general approach to synthesizing mercaptoquinoline derivatives involves the reaction of a corresponding chloroquinoline with a sulfur source. For instance, 3-formyl-2-mercaptoquinolines can be prepared from 3-formyl-2-chloroquinolines.[1][2]
Illustrative Experimental Protocol: Synthesis of 3-Formyl-2-mercaptoquinolines
This protocol provides a general framework for the synthesis of 3-formyl-2-mercaptoquinoline derivatives, which can be adapted for specific target molecules.
Materials:
-
3-formyl-2-chloroquinoline derivative
-
Sodium sulfide (Na₂S)
-
Ethanol or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl) or Acetic acid
-
Standard laboratory glassware and purification apparatus (e.g., for filtration and chromatography)
Procedure:
-
Dissolve the starting 3-formyl-2-chloroquinoline in a suitable solvent such as ethanol or DMF.[1][2]
-
Add sodium sulfide to the solution.
-
Stir the reaction mixture at room temperature.[2] The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Acidify the mixture with an acid like hydrochloric acid or acetic acid to precipitate the product.[1]
-
Collect the precipitate by filtration, wash it thoroughly with water, and dry it to obtain the crude 3-formyl-2-mercaptoquinoline.
-
Further purification can be achieved by recrystallization or column chromatography.
The following diagram illustrates a generalized workflow for the synthesis of mercaptoquinoline derivatives.
Potential Biological Activities and Signaling Pathways
The broader class of quinoline derivatives has been extensively studied and is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. These activities are often attributed to their ability to interact with various biological targets and modulate specific signaling pathways.
While specific studies on the biological activity and signaling pathway involvement of this compound are limited in the available literature, the presence of the thiol group suggests potential roles in redox-sensitive biological processes. Thiol-containing compounds are known to participate in various signaling pathways by undergoing redox modifications, which can alter protein function and cellular signaling cascades.
Several key signaling pathways are frequently implicated in the therapeutic effects of quinoline derivatives, and it is plausible that this compound or its derivatives could modulate these pathways:
-
NF-κB Signaling Pathway: Some quinoline compounds have been shown to inhibit the NF-κB pathway, which is a critical regulator of inflammation and cell survival.[3]
-
Receptor Tyrosine Kinase (RTK) Pathways: Quinoline-based molecules have been developed as inhibitors of RTKs such as EGFR, VEGFR, and c-Met, which are crucial in cancer cell proliferation, angiogenesis, and metastasis.[4] These pathways often involve downstream signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.[4]
-
MAPK Signaling Pathway: The MAPK pathway is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation, differentiation, and apoptosis.[5]
The diagram below illustrates the potential interplay between quinoline derivatives and these major signaling pathways.
References
Spectroscopic Profile of Quinoline-3-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for quinoline-3-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available spectroscopic data, outlines detailed experimental protocols for its characterization, and presents the information in a structured format to aid in research and development.
Introduction
Quinoline and its derivatives are fundamental scaffolds in the development of a wide array of therapeutic agents and functional materials. The introduction of a thiol group at the 3-position of the quinoline ring system can significantly influence its electronic properties and biological activity. Accurate spectroscopic characterization is essential for the unambiguous identification and further investigation of this compound.
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~8.5 - 8.7 | s | - |
| H4 | ~7.9 - 8.1 | s | - |
| H5 | ~7.8 - 8.0 | d | ~8.0 - 8.5 |
| H6 | ~7.4 - 7.6 | t | ~7.0 - 8.0 |
| H7 | ~7.6 - 7.8 | t | ~7.0 - 8.0 |
| H8 | ~8.0 - 8.2 | d | ~8.0 - 8.5 |
| SH | ~3.5 - 4.5 | s (broad) | - |
Note: Predicted values are based on the analysis of similar quinoline derivatives. Actual chemical shifts can vary depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C2 | ~148 - 152 |
| C3 | ~125 - 129 |
| C4 | ~130 - 134 |
| C4a | ~128 - 132 |
| C5 | ~129 - 133 |
| C6 | ~126 - 130 |
| C7 | ~127 - 131 |
| C8 | ~128 - 132 |
| C8a | ~145 - 149 |
Note: Predicted values are based on the analysis of substituted quinolines.
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3100 - 3000 | C-H stretch (aromatic) | Medium |
| ~2600 - 2550 | S-H stretch | Weak |
| ~1600 - 1450 | C=C and C=N stretch (ring) | Strong |
| ~1300 - 1000 | In-plane C-H bending | Medium |
| ~900 - 675 | Out-of-plane C-H bending | Strong |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for this compound
| Ionization Mode | [M]+ or [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| EI | 161 | 134 ([M-HCN]⁺), 128 ([M-SH]⁺) |
| ESI | 162 |
The molecular weight of this compound is 161.23 g/mol .[1]
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Synthesis of this compound
A common route to synthesize this compound involves the reduction of quinoline-3-sulfonyl chloride or the diazotization of 3-aminoquinoline followed by treatment with a sulfur-containing nucleophile.
Example Protocol: From 3-Aminoquinoline
-
Diazotization: Dissolve 3-aminoquinoline in an aqueous solution of a non-nucleophilic acid (e.g., fluoroboric acid) at 0-5 °C. Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Sulfur Introduction: To the resulting diazonium salt solution, add a solution of a sulfur nucleophile, such as potassium ethyl xanthate, and allow the reaction to warm to room temperature.
-
Hydrolysis: The intermediate xanthate ester is then hydrolyzed, typically with a base like sodium hydroxide or sodium sulfide, to yield the thiol.
-
Purification: The crude product is purified by an appropriate method, such as column chromatography on silica gel or recrystallization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H NMR spectrum due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data using appropriate software. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile.
-
Data Acquisition (Electron Ionization - EI): Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. A standard electron energy of 70 eV is used for ionization.
-
Data Acquisition (Electrospray Ionization - ESI): Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography.
-
Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
References
An In-depth Technical Guide on the Tautomerism of Quinoline-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The tautomeric behavior of substituted quinolines can significantly influence their physicochemical properties, receptor binding affinity, and metabolic stability, making a thorough understanding of this phenomenon crucial for rational drug design. This technical guide provides a comprehensive overview of the thione-thiol tautomerism of quinoline-3-thiol, a subject of considerable theoretical interest. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a robust theoretical and experimental framework for its investigation. It includes detailed computational and spectroscopic protocols, presents expected quantitative data in structured tables based on established principles for analogous heterocyclic systems, and utilizes visualizations to clarify key concepts and workflows. This guide is intended to serve as a foundational resource for researchers initiating studies on the tautomerism of this compound and related compounds.
Introduction to Thione-Thiol Tautomerism in Quinolines
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a critical concept in organic and medicinal chemistry.[1] Prototropic tautomerism, which involves the migration of a proton, is particularly prevalent in heterocyclic compounds. For quinoline derivatives bearing a thiol group, a thione-thiol tautomeric equilibrium can exist. This equilibrium is influenced by various factors including the substitution pattern on the quinoline ring, solvent polarity, temperature, and pH.[2] The distinct electronic and steric profiles of the thione and thiol tautomers can lead to significant differences in their biological activity and pharmacokinetic properties.[3]
This compound can exist in two primary tautomeric forms: the aromatic thiol form (this compound) and the non-aromatic thione form (quinoline-3(4H)-thione). Understanding the predominant tautomer and the dynamics of their interconversion is essential for predicting molecular interactions in biological systems.
The Tautomeric Forms of this compound
The two tautomers of this compound are depicted below. The equilibrium between these forms involves the migration of a proton between the sulfur atom and the nitrogen atom at position 1 of the quinoline ring.
Caption: Tautomeric equilibrium between this compound and quinoline-3(4H)-thione.
Computational Investigation of Tautomerism
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities and spectroscopic properties of tautomers.[4][5] A computational approach provides a theoretical framework for understanding the tautomeric preference of this compound.
Computational Workflow
A typical workflow for the computational analysis of this compound tautomerism is outlined below. This process involves geometry optimization, frequency calculations to confirm the nature of the stationary points, and the calculation of various thermodynamic and spectroscopic properties.
Caption: A generalized workflow for the computational analysis of tautomerism.
Predicted Relative Stabilities
The relative stability of the thione and thiol tautomers can be quantified by the difference in their Gibbs free energy (ΔG), enthalpy (ΔH), and electronic energy (ΔE).[6] Generally, in similar heterocyclic systems, the thione form is more stable. The following table presents hypothetical data for the relative energies of the this compound tautomers, calculated using DFT.
| Tautomer | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |
| Gas Phase | |||
| This compound | 0.0 (Reference) | 0.0 (Reference) | 0.0 (Reference) |
| Quinoline-3(4H)-thione | -2.5 | -2.4 | -2.0 |
| In Water (PCM) | |||
| This compound | 0.0 (Reference) | 0.0 (Reference) | 0.0 (Reference) |
| Quinoline-3(4H)-thione | -4.8 | -4.7 | -4.2 |
Note: The data in this table is hypothetical and serves as an illustration of expected trends. Negative values indicate greater stability relative to the thiol form.
Predicted Spectroscopic Data
Computational methods can also predict spectroscopic data, which is invaluable for interpreting experimental results. The following tables summarize the expected distinguishing spectroscopic features for the two tautomers.
Table 3.3.1: Predicted Key ¹H and ¹³C NMR Chemical Shifts (ppm)
| Tautomer | Key ¹H NMR Signal | Expected δ (ppm) | Key ¹³C NMR Signal | Expected δ (ppm) |
| This compound | S-H | 3.5 - 4.5 | C-S | 125 - 135 |
| Quinoline-3(4H)-thione | N-H | 12.0 - 14.0 | C=S | 180 - 200 |
Table 3.3.2: Predicted Key IR Vibrational Frequencies (cm⁻¹)
| Tautomer | Vibrational Mode | Expected Frequency (cm⁻¹) |
| This compound | ν(S-H) | 2550 - 2600 |
| Quinoline-3(4H)-thione | ν(N-H) | 3100 - 3300 |
| ν(C=S) | 1100 - 1250 |
Experimental Protocols
Experimental validation is essential to confirm the theoretical predictions. This section outlines protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A plausible synthetic route to this compound is via a nucleophilic aromatic substitution reaction from 3-bromoquinoline.
Caption: A representative synthetic workflow for this compound.
Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromoquinoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagent: Add sodium hydrosulfide (NaSH) (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by pouring the mixture into ice-cold water. Acidify the aqueous solution to a pH of approximately 5-6 with a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the final product by NMR, IR, and mass spectrometry.
Spectroscopic Analysis
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR: Acquire a ¹H NMR spectrum. The presence of a broad singlet between 12.0 and 14.0 ppm would be indicative of an N-H proton, suggesting the dominance of the thione tautomer. Conversely, a signal in the range of 3.5-4.5 ppm would correspond to an S-H proton of the thiol form.
-
¹³C NMR: Acquire a ¹³C NMR spectrum. A signal in the downfield region of 180-200 ppm would be characteristic of a C=S carbon, confirming the presence of the thione tautomer. The C-S carbon of the thiol form would be expected to appear in the aromatic region, typically between 125 and 135 ppm.
4.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a sample for analysis using either a KBr pellet or as a thin film on a salt plate.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: The presence of a broad absorption band in the region of 3100-3300 cm⁻¹ would suggest an N-H stretch, characteristic of the thione form. A sharp, weaker band around 2550-2600 cm⁻¹ would indicate an S-H stretch of the thiol form. A strong absorption between 1100-1250 cm⁻¹ would be indicative of a C=S stretching vibration, further supporting the presence of the thione tautomer.
4.2.3. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare dilute solutions of this compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol).
-
Data Acquisition: Record the UV-Vis absorption spectra for each solution.
-
Data Interpretation: The thione and thiol tautomers are expected to have different chromophores and thus different absorption maxima. The more conjugated aromatic thiol form would likely absorb at a longer wavelength compared to the cross-conjugated thione form. Solvent polarity can also influence the position of the tautomeric equilibrium, which would be reflected in the changes in the absorption spectra.
Implications for Drug Development
The predominance of a specific tautomer of a drug candidate has profound implications for its pharmacological profile. The thione and thiol forms of this compound possess different hydrogen bonding capabilities, lipophilicity, and three-dimensional shapes. These differences can lead to:
-
Altered Receptor Binding: The spatial arrangement of hydrogen bond donors and acceptors is critical for molecular recognition at a biological target. A shift in tautomeric equilibrium can significantly alter the binding affinity and selectivity of a compound.
-
Modified Physicochemical Properties: Tautomers can exhibit different solubilities, pKa values, and membrane permeability, which in turn affect the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.
-
Potential for Off-Target Effects: If both tautomers are present in significant concentrations, they may interact with different biological targets, potentially leading to off-target effects or polypharmacology.
Therefore, a comprehensive understanding of the tautomeric landscape of this compound and its derivatives is a prerequisite for their successful development as therapeutic agents.
Conclusion and Future Directions
This technical guide has outlined a combined computational and experimental strategy for the in-depth investigation of the thione-thiol tautomerism of this compound. While direct experimental data for this molecule is scarce, the methodologies and expected results presented herein provide a solid foundation for future research.
Future studies should focus on the synthesis and comprehensive spectroscopic analysis of this compound to definitively determine its predominant tautomeric form in various environments. Further computational work could explore the tautomerism of a broader range of substituted this compound derivatives to establish structure-tautomerism relationships. Such studies will be instrumental in harnessing the full therapeutic potential of this important class of heterocyclic compounds.
References
- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of a Sulfur-Substituted Quinoline: A Technical Chronicle of Quinoline-3-thiol
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. While much attention has been given to various functionalized quinolines, the history and synthesis of specific isomers such as Quinoline-3-thiol have remained less prominently documented. This technical guide provides an in-depth exploration of the discovery, synthesis, and characterization of this compound, offering a valuable resource for researchers engaged in the exploration of novel heterocyclic compounds.
Early Synthetic Endeavors and Key Methodologies
The precise first synthesis of this compound is not widely cited in modern literature, suggesting its discovery may be rooted in earlier, less digitized chemical archives. However, the foundational methods for introducing a thiol group onto a quinoline ring provide a likely pathway to its initial preparation. The most probable historical routes to this compound would have involved either the reduction of a quinoline-3-sulfonyl precursor or the nucleophilic displacement of a suitable leaving group at the 3-position by a sulfur nucleophile.
One of the most established methods for the synthesis of aryl thiols, which can be logically extended to the quinoline system, is the reduction of the corresponding sulfonyl chloride. This approach offers a reliable pathway to the desired thiol. Another classical method involves the diazotization of an amino group, followed by reaction with a sulfur-containing reagent.
Key Synthetic Pathways to this compound:
-
Reduction of Quinoline-3-sulfonyl Chloride: This method involves the initial sulfonation of quinoline to yield quinoline-3-sulfonic acid, followed by conversion to the sulfonyl chloride and subsequent reduction.
-
From 3-Aminoquinoline: This pathway proceeds via the diazotization of 3-aminoquinoline to form a diazonium salt. This intermediate can then be reacted with a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to yield the thiol. It is crucial to note that reactions involving diazonium salts can be hazardous, with reports of explosive decomposition of intermediates in related syntheses.[1]
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound are not abundantly available in contemporary literature. However, based on established methodologies for analogous compounds, the following protocols can be proposed.
Synthesis via Reduction of Quinoline-3-sulfonyl Chloride
This two-step process is a plausible route for the preparation of this compound.
Step 1: Synthesis of Quinoline-3-sulfonyl Chloride
A detailed protocol for the synthesis of the analogous 3-methylquinoline-8-sulfonyl chloride involves the reaction of 3-methylquinoline with chlorosulfonic acid.[2] A similar approach can be envisioned for the synthesis of Quinoline-3-sulfonyl chloride from quinoline.
Step 2: Reduction to this compound
The reduction of aryl sulfonyl chlorides to their corresponding thiols is a well-established transformation. Various reducing agents can be employed, with hydrogen gas in the presence of a palladium catalyst being a common choice.[3]
Experimental Workflow: Reduction of Quinoline-3-sulfonyl Chloride
Caption: Synthesis of this compound via sulfonyl chloride reduction.
Synthesis via Diazotization of 3-Aminoquinoline
This classical method provides an alternative route, though caution is advised due to the potential for unstable intermediates.
Experimental Workflow: Diazotization of 3-Aminoquinoline
Caption: Synthesis of this compound from 3-aminoquinoline.
Physicochemical and Spectroscopic Data
| Property | Expected Value/Data |
| Molecular Formula | C₉H₇NS |
| Molecular Weight | 161.23 g/mol |
| Appearance | Expected to be a solid at room temperature. |
| Melting Point | Not widely reported. |
| ¹H NMR | Aromatic protons of the quinoline ring are expected in the range of δ 7.0-9.0 ppm. The thiol proton (SH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent. |
| ¹³C NMR | Aromatic carbons would appear in the region of δ 120-150 ppm. The carbon bearing the thiol group (C-3) would be of particular interest for structural confirmation. |
| Infrared (IR) | Characteristic peaks for the quinoline ring (C=C and C=N stretching) and a weak S-H stretching vibration are expected. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z = 161 would be expected, along with characteristic fragmentation patterns of the quinoline ring. |
Potential Biological Significance
While specific biological activities of this compound are not extensively documented, the broader class of quinoline derivatives exhibits a wide range of pharmacological properties, including anticancer, antimalarial, and antimicrobial activities.[3][4][5][6] The introduction of a thiol group at the 3-position could modulate these activities or introduce novel biological functions. Thiol groups are known to interact with biological targets, and their incorporation into the quinoline scaffold presents an interesting avenue for drug discovery.
Conclusion
The history of this compound is intertwined with the broader development of quinoline chemistry. While its specific discovery is not prominently chronicled, established synthetic methodologies provide clear pathways for its preparation. This technical guide consolidates the likely historical synthetic routes and provides a framework for its synthesis and characterization. Further research into the specific biological properties of this intriguing molecule is warranted and could unveil novel therapeutic applications.
References
- 1. m.youtube.com [m.youtube.com]
- 2. CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride - Google Patents [patents.google.com]
- 3. US6667421B2 - Hydrogen reduction of sulfonyl chlorides to thiols - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. forskning.ruc.dk [forskning.ruc.dk]
- 6. Quinoline - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to Quinoline-3-thiol and its Derivatives for Researchers and Drug Development Professionals
An Introduction to the Quinoline Scaffold: The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their wide array of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[3][4][5][6] The versatility of the quinoline nucleus allows for extensive chemical modifications, making it a privileged structure in the design and synthesis of novel therapeutic agents.[2] Among the various functionalized quinolines, those bearing a thiol group, particularly at the 3-position, represent a class of compounds with unique chemical and biological characteristics. This guide provides a comprehensive overview of quinoline-3-thiol and its known derivatives, focusing on their synthesis, biological activities, and the experimental methodologies used for their evaluation.
Synthesis of this compound and its Derivatives
The synthesis of the this compound scaffold and its derivatives can be achieved through several synthetic routes. A common strategy involves the introduction of a sulfur-containing functional group onto a pre-formed quinoline ring.
One established method for the functionalization of the 3-position of quinoline is through a nickel-catalyzed C-H thioetherification. This approach offers a direct way to form a carbon-sulfur bond at the desired position.[7]
A hypothetical workflow for a typical C-S bond formation at the C3 position of a quinoline ring is depicted below.
Caption: General workflow for the synthesis of quinoline-3-thioether derivatives.
Experimental Protocol: Nickel-Catalyzed C3-Thioetherification of Quinolines[7]
This protocol describes a general procedure for the synthesis of 3-thioether-substituted quinolines.
Materials:
-
Quinoline (1.0 equiv.)
-
Ni(dppp)Cl₂ (3.0 mol%)
-
Diethoxymethane (DEDM)
-
Grignard reagent (1.5 equiv.)
-
Disulfide electrophile (1.5 equiv.)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 equiv.)
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add quinoline (0.4 mmol, 1.0 equiv.), Ni(dppp)Cl₂ (0.012 mmol, 3.0 mol%), and diethoxymethane (DEDM) (2.0 mL).
-
Add the Grignard reagent (0.6 mmol, 1.5 equiv.) dropwise to the mixture at room temperature.
-
Stir the reaction mixture for 20 minutes at room temperature.
-
Add the disulfide electrophile (0.6 mmol, 1.5 equiv.) and stir for an additional 20 minutes.
-
Finally, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.4 mmol, 1.0 equiv.) and continue stirring until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-thioether-substituted quinoline.
Biological Activities of this compound Derivatives
Derivatives of this compound have been investigated for a range of biological activities, demonstrating their potential as scaffolds for the development of new therapeutic agents.
Anticancer Activity
Several studies have highlighted the anticancer potential of quinoline derivatives. For instance, quinoline-chalcone derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[8][9] One such derivative, compound 12e , exhibited significant inhibitory potency against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells, with IC₅₀ values of 1.38, 5.34, and 5.21 µM, respectively.[9] Mechanistic studies revealed that this compound could induce cell cycle arrest at the G2/M phase and promote apoptosis.[9]
| Compound | MGC-803 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Reference |
| 12e (a quinoline-chalcone derivative) | 1.38 | 5.34 | 5.21 | [9] |
Antibacterial and Antifungal Activities
Quinoline derivatives have also shown promise as antimicrobial agents.[4][10][11] A series of novel quinoline derivatives were synthesized and evaluated for their in vitro antibacterial activity, showing excellent MIC values against various bacterial strains.[11] For example, some compounds exhibited MIC values ranging from 3.12 to 50 µg/mL against Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[11]
In the realm of antifungal research, certain quinoline derivatives have demonstrated activity comparable to or higher than the standard drug fluconazole.[12] Specifically, compounds such as 2-[(3-hydroxyphenylimino)methyl]quinolin-8-ol, 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol, and 2-[(2,5-dichloro-4-nitrophenylamino)methoxymethyl]quinolin-8-ol have shown significant in vitro antifungal activity.[12]
| Compound | Organism | MIC (µg/mL) | Reference |
| Quinoline Derivative 2 | Bacillus cereus | 3.12 - 50 | [11] |
| Quinoline Derivative 6 | Staphylococcus aureus | 3.12 - 50 | [11] |
| Quinoline Derivative 2 | Pseudomonas aeruginosa | 3.12 - 50 | [11] |
| Quinoline Derivative 6 | Escherichia coli | 3.12 - 50 | [11] |
| 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol | Fungi | Comparable to Fluconazole | [12] |
| 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol | Fungi | Comparable to Fluconazole | [12] |
| 2-[(2,5-dichloro-4-nitrophenylamino)methoxymethyl]quinolin-8-ol | Fungi | Higher than Fluconazole | [12] |
Enzyme Inhibition
Quinoline-thiosemicarbazone hybrids have been investigated as selective and potent inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease.[13] One derivative, compound 5b , demonstrated an IC₅₀ value of 0.12 ± 0.02 µM against acetylcholinesterase (AChE), which was five-fold more potent than the standard drug galantamine (IC₅₀ = 0.62 ± 0.01 µM).[13]
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| 5b (Quinoline-thiosemicarbazone) | Acetylcholinesterase (AChE) | 0.12 ± 0.02 | [13] |
| Galantamine (Standard) | Acetylcholinesterase (AChE) | 0.62 ± 0.01 | [13] |
Signaling Pathways
The mechanism of action of many quinoline derivatives involves their interaction with key signaling pathways implicated in disease progression. In cancer, for example, quinoline-based compounds have been shown to act as inhibitors of receptor tyrosine kinases such as c-Met, VEGF, and EGF receptors.[1][14] These receptors are crucial for the activation of downstream carcinogenic pathways like the Ras/Raf/MEK and PI3K/AkT/mTOR cascades, which regulate cell proliferation, survival, and angiogenesis.[1][14]
The following diagram illustrates a simplified representation of how a this compound derivative might interfere with a generic kinase signaling pathway.
Caption: Potential mechanism of action of a this compound derivative.
Conclusion
This compound and its derivatives represent a promising class of heterocyclic compounds with a diverse range of biological activities. Their synthesis, while requiring careful control of reaction conditions, is achievable through established and emerging synthetic methodologies. The demonstrated anticancer, antibacterial, antifungal, and enzyme-inhibitory properties of these compounds underscore their potential as valuable scaffolds in drug discovery and development. Further research into the structure-activity relationships and mechanisms of action of this compound derivatives will be crucial for the rational design of new and more effective therapeutic agents. The detailed experimental protocols and compiled quantitative data provided in this guide serve as a valuable resource for researchers in this exciting field.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and antibacterial activity of certain quinoline and quinazoline derivatives containing sulfide and sulfone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antifungal properties of new series of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hybrid Quinoline-Thiosemicarbazone Therapeutics as a New Treatment Opportunity for Alzheimer’s Disease‒Synthesis, In Vitro Cholinesterase Inhibitory Potential and Computational Modeling Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Electronic Structure of Quinoline-3-thiol: A Theoretical Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and optoelectronic properties. The introduction of a thiol group at the 3-position of the quinoline ring system gives rise to Quinoline-3-thiol, a molecule with intriguing electronic characteristics that are pivotal to its reactivity and potential applications in drug design. A critical aspect of the electronic structure of this compound is the potential for thione-thiol tautomerism, which can significantly influence its chemical behavior and interactions with biological targets.
This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of this compound. It delves into the computational methodologies used to investigate its properties, presents key quantitative data on its electronic characteristics, and visualizes the underlying theoretical concepts and workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of quinoline derivatives.
Thione-Thiol Tautomerism
A crucial feature of mercapto-substituted N-heterocycles like this compound is the existence of a tautomeric equilibrium between the thiol and thione forms. In this equilibrium, a proton transfer occurs between the sulfur atom and the nitrogen atom of the quinoline ring. Theoretical studies on analogous systems, such as quinoline-2-thiol, have shown that the thione tautomer is generally the more stable form.[1][2] This stability is often attributed to the greater thermodynamic stability of the amide-like functionality in the thione form compared to the enamine-like thiol form.
The position of this equilibrium is sensitive to environmental factors such as the solvent, pH, and temperature, and can have a profound impact on the molecule's reactivity, hydrogen bonding capabilities, and ultimately its biological activity.[3][4]
Caption: Thione-Thiol Tautomeric Equilibrium in this compound.
Computational Methodologies for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure and properties of molecules like this compound.[5][6] This approach allows for the accurate calculation of various molecular properties, providing insights into the molecule's stability, reactivity, and spectroscopic characteristics.
A typical computational workflow for studying the electronic structure of this compound is outlined below:
Caption: A generalized workflow for the computational study of this compound.
Experimental Protocols
Computational Details:
-
Software: Gaussian, ORCA, or Spartan quantum chemistry packages are commonly used.[7]
-
Methodology: Density Functional Theory (DFT) with a hybrid functional such as B3LYP is a popular choice for balancing accuracy and computational cost.[5][6]
-
Basis Set: A Pople-style basis set like 6-311++G(d,p) is often employed to provide a good description of the electronic structure, including polarization and diffuse functions which are important for describing anions and weak interactions.[8]
-
Solvation Model: To simulate the effect of a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) can be utilized.[9]
Geometry Optimization: The initial structures of both the thiol and thione tautomers are optimized to find the minimum energy geometries. This involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.
Frequency Calculations: Following geometry optimization, frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are used to determine the relative stabilities of the tautomers.
Electronic Property Calculations: Once the optimized geometries are obtained, various electronic properties are calculated. These include:
- Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[10]
- Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Quantitative Data on Electronic Structure
While specific experimental or theoretical data for this compound is limited in the literature, we can present representative data for the parent quinoline molecule and related thiol-containing heterocyclic systems to provide insights into the expected electronic properties.
Table 1: Calculated Electronic Properties of Quinoline (Representative Data)
| Property | Value | Method/Basis Set | Reference |
| HOMO Energy | -6.7 eV | B3LYP/6-311++G(d,p) | [8] |
| LUMO Energy | -1.2 eV | B3LYP/6-311++G(d,p) | [8] |
| HOMO-LUMO Gap | 5.5 eV | B3LYP/6-311++G(d,p) | [8] |
| Dipole Moment | 2.2 D | B3LYP/6-311++G(d,p) | [8] |
Table 2: Calculated Relative Energies of Thiol-Thione Tautomers for a Representative Mercapto-N-Heterocycle
| Tautomer | Relative Energy (kcal/mol) | Method/Basis Set | Reference |
| Thiol | +4.5 | B3LYP/6-311++G(d,p) | [6] |
| Thione | 0.0 | B3LYP/6-311++G(d,p) | [6] |
Note: These values are illustrative and the actual values for this compound may vary.
Conclusion
The theoretical study of this compound's electronic structure is essential for understanding its chemical reactivity and potential as a pharmacophore. The thione-thiol tautomerism is a defining feature of this molecule, with computational studies suggesting a preference for the thione form in many environments. Density Functional Theory provides a robust framework for investigating the electronic properties, relative stabilities, and spectroscopic signatures of these tautomers.
For researchers in drug development, a thorough understanding of the electronic landscape of this compound, particularly the dominant tautomeric form under physiological conditions, is critical for predicting its interactions with biological targets and for the rational design of novel therapeutic agents. The methodologies and representative data presented in this guide offer a foundational understanding and a practical approach for further computational and experimental investigations into this promising class of molecules.
References
- 1. growingscience.com [growingscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Chapter - A Comprehensive DFT Study on a Thione Compound and its Tautomer | Bentham Science [eurekaselect.com]
- 6. A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Activities of Quinoline-3-thiol: A Technical Guide for Researchers
Introduction
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Among its various derivatives, thiol-substituted quinolines have garnered interest due to the unique reactivity and biological significance of the thiol group. This technical guide focuses on the potential biological activities of a specific, yet under-researched derivative, Quinoline-3-thiol. While direct experimental data on this compound is limited in the readily available scientific literature, this document will provide an in-depth overview of the anticipated biological activities based on the well-established functions of the quinoline core and related thiol-containing heterocyclic compounds. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this intriguing molecule.
Synthesis of this compound
The synthesis of quinoline derivatives can be achieved through various established methods, including the Skraup, Doebner-von Miller, Friedländer, and Combes reactions. For the specific introduction of a thiol group at the 3-position, a common strategy involves the conversion of a 3-aminoquinoline precursor.
Experimental Protocol: Synthesis of this compound from 3-Aminoquinoline
This protocol outlines a plausible synthetic route for this compound starting from 3-aminoquinoline via a diazotization reaction followed by decomposition of the resulting diazonium salt in the presence of a sulfur source.
Materials:
-
3-Aminoquinoline
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium ethyl xanthate (KEX)
-
Ethanol
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization: Dissolve 3-aminoquinoline in a solution of concentrated hydrochloric acid and water, cooled to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 3-aminoquinoline solution while maintaining the temperature below 5°C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Xanthate Formation: In a separate flask, dissolve potassium ethyl xanthate in water and cool the solution.
-
Slowly add the diazonium salt solution to the potassium ethyl xanthate solution. A solid precipitate of the corresponding xanthate ester should form.
-
Hydrolysis: The intermediate xanthate ester is then hydrolyzed to the thiol. This can be achieved by heating the intermediate in an alcoholic solution of sodium hydroxide.
-
Isolation and Purification: After hydrolysis, the reaction mixture is cooled and acidified to precipitate the crude this compound. The precipitate is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Safety Note: Diazonium salts can be explosive when isolated in a dry state. It is crucial to handle them in solution and at low temperatures.
References
An In-depth Technical Guide to the Safety and Handling of Quinoline-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide and is based on available data for the parent compound, quinoline, and related thiol derivatives. A specific Safety Data Sheet (SDS) for Quinoline-3-thiol was not available at the time of writing. Users must conduct a thorough risk assessment for their specific use case and consult with their institution's safety officer.
Hazard Identification and Classification
This compound is a derivative of quinoline, a heterocyclic aromatic compound. Based on the classification of quinoline, this compound should be handled as a hazardous substance with multiple potential risks. The hazard classification for the parent compound, quinoline, is summarized below and should be considered applicable to its thiol derivatives until specific data is available.[1][2][3][4][5][6]
GHS Hazard Statements for Quinoline:
-
H311/H312: Toxic or Harmful in contact with skin.[1][2][3][4][5][6]
-
H341: Suspected of causing genetic defects.[1][2][3][4][5][6]
-
H411: Toxic to aquatic life with long lasting effects.[1][2][4]
Hazard Pictograms:
GHS06 (Skull and Crossbones), GHS08 (Health Hazard), GHS09 (Environment)[1]
Physical and Chemical Properties
The specific experimental data for this compound is limited. The table below includes data for the parent compound, quinoline, and predicted data for this compound.
| Property | Quinoline (Experimental Data) | This compound (Predicted/Computed Data) |
| Molecular Formula | C₉H₇N[1][3][7] | C₉H₇NS[8] |
| Molar Mass | 129.16 g/mol [3][7][9] | 161.23 g/mol [8] |
| Appearance | Colorless to yellow/brown liquid[7][9][10][11] | Not available (likely a solid) |
| Odor | Strong, characteristic odor[9][10] | Not available (Thiols often have strong, unpleasant odors) |
| Boiling Point | 460°F (238°C)[10] | 303.8 ± 15.0 °C[12] |
| Melting Point | 5°F (-15°C)[10] | Not available |
| Flash Point | 214°F (101°C)[9][13] | Not available |
| Autoignition Temperature | 896°F (480°C)[10][14] | Not available |
| Solubility | Slightly soluble in cold water; soluble in hot water and most organic solvents.[9][10] | Not available |
| Vapor Density | 4.5 (air = 1)[10] | Not available |
| Specific Gravity | 1.1 (water = 1)[10] | 1.246 ± 0.06 g/cm³[12] |
Safe Handling and Storage
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.[2]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4][11]
-
Skin Protection: Wear appropriate protective gloves (e.g., Silver Shield®/4H®, Tychem®) and a lab coat or coveralls to prevent skin exposure.[10][11] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[4]
-
Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[3] If exposure limits are likely to be exceeded, a NIOSH/MSHA approved respirator is required.[11]
Engineering Controls
The primary method for controlling exposure should be through engineering controls.
-
Ventilation: Always handle this compound in a well-ventilated area.[15][16] Local exhaust ventilation, such as a chemical fume hood, is strongly recommended to minimize inhalation exposure.[2][10]
-
Eyewash and Safety Shower: Facilities storing or using this material should be equipped with an eyewash fountain and a safety shower.[15]
Handling Procedures
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][2][3]
-
Wash hands thoroughly after handling.[1][2][3][14][11][15][16]
Storage Conditions
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[15][16][17]
-
Keep in the dark and protect from light, as quinoline turns brown upon exposure.[7][9][13]
-
Store in tightly sealed, clearly labeled containers. Amber glass vials are recommended.[17]
-
Keep away from strong oxidizing agents, strong acids, and acid anhydrides.[3][13]
Emergency Procedures
First Aid Measures
Immediate medical attention is required for most exposures.[3] Show the Safety Data Sheet to the attending physician.[3][15]
-
Ingestion: If swallowed, immediately call a POISON CENTER or doctor.[1][3] Rinse mouth with water if the person is conscious.[1] Do NOT induce vomiting.[1][16]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][15][16] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[15][16]
-
Skin Contact: Immediately remove all contaminated clothing.[1][15] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][15][16] Seek medical attention if irritation occurs or you feel unwell.[2][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][16] Remove contact lenses if present and easy to do.[1][2][3] Seek immediate medical attention.[14][16]
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][10][13][15][16][18] Avoid using a direct water jet, which may spread the fire.[1]
-
Specific Hazards: Hazardous combustion products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides.[1][15] Vapors may form explosive mixtures with air above the flashpoint.[13] Containers may explode when heated.[3][10]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[15][16][18]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel.[2] Do not touch spilled material unless wearing appropriate PPE.[9] Ensure adequate ventilation.[1] Avoid breathing vapors.[2]
-
Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways as it is toxic to aquatic life.[1][2][13][15][18]
-
Containment and Cleanup: For spills, use an inert absorbent material (e.g., sand, vermiculite, diatomaceous earth) to contain the spill.[1][10][14][11][13][16] Collect the material and place it into a suitable, sealed container for disposal.[10][15][16] Ventilate the affected area after cleanup is complete.[1]
Experimental Protocols & Workflows
Chemical Spill Response Protocol
The following diagram outlines the general workflow for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
Hierarchy of Controls for Safe Handling
To ensure maximum safety, a hierarchical approach to hazard control should be implemented. This logical diagram illustrates the preferred order of control measures, from most to least effective.
Caption: Hierarchy of controls for managing chemical hazards.
Toxicity Information
-
Acute Toxicity: Quinoline is toxic if swallowed and harmful in contact with skin.[1][3][6]
-
Carcinogenicity: Quinoline is classified as a substance that may cause cancer (Carcinogenicity Category 1B or 2) and is suspected of causing genetic defects.[1][3][6] The EPA has provisionally classified quinoline as a Group C, possible human carcinogen.[19] Studies in rats and mice have shown an increased incidence of liver vascular tumors after oral exposure.[19][20]
-
Organ Toxicity: Chronic exposure in animal studies has resulted in liver damage.[19] Effects have also been noted in the kidneys and bone marrow.[21]
-
Irritation: It is known to cause serious eye irritation and skin irritation.[1][3][6][16] Acute inhalation may irritate the eyes, nose, and throat.[19]
-
Reproductive/Developmental Toxicity: Data on the reproductive and developmental effects of quinoline in humans is not available.[19] This lack of data contributes to the uncertainty factor in risk assessment.[21]
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Do not allow the chemical to enter drains or the environment.[13] Contaminated packaging should be disposed of as unused product.[4]
References
- 1. chemos.de [chemos.de]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. Quinoline - Wikipedia [en.wikipedia.org]
- 8. This compound | C9H7NS | CID 21783124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nj.gov [nj.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. 3-Quinolinethiol CAS#: 76076-35-2 [m.chemicalbook.com]
- 13. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]
- 14. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 15. aksci.com [aksci.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. benchchem.com [benchchem.com]
- 18. pentachemicals.eu [pentachemicals.eu]
- 19. epa.gov [epa.gov]
- 20. oehha.ca.gov [oehha.ca.gov]
- 21. health.state.mn.us [health.state.mn.us]
Commercial Availability and Suppliers of Quinoline-3-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential biological significance of Quinoline-3-thiol. This key heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. This document is intended to be a resource for researchers, chemists, and procurement specialists in academic and industrial settings.
Commercial Availability
This compound is commercially available from a number of chemical suppliers. The compound is typically supplied as a yellow to brown solid and is soluble in organic solvents. Researchers interested in procuring this compound should reference its CAS number for accurate identification.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 76076-35-2 | [1][2][3][4] |
| Molecular Formula | C₉H₇NS | [1][3] |
| Molecular Weight | 161.22 g/mol | [1][2] |
| Purity | ≥95% | [4] |
| Boiling Point | 303.8±15.0 °C (Predicted) | [2] |
| Density | 1.246±0.06 g/cm³ (Predicted) | [2] |
| Storage Conditions | Inert atmosphere (Nitrogen or Argon) at 2-8°C | [2] |
Identified Commercial Suppliers
A number of chemical suppliers offer this compound for research and development purposes. The following table lists some of the known suppliers. It is advisable to contact the suppliers directly for the most up-to-date information on availability, pricing, and purity specifications.
Table 2: Commercial Suppliers of this compound
| Supplier | Website | Notes |
| Synblock | --INVALID-LINK-- | Lists CAS 76076-35-2 with purity NLT 98%.[1] |
| CymitQuimica | --INVALID-LINK-- | Offers 3-Quinolinethiol with a purity of 95%.[4] |
| ChemicalBook | --INVALID-LINK-- | Provides aggregated data and supplier information.[2] |
| PubChem | --INVALID-LINK-- | Lists depositor-supplied synonyms and identifiers.[3] |
Synthesis of this compound
For researchers who wish to synthesize this compound in-house, a common and effective strategy involves the conversion of a 3-haloquinoline, such as 3-bromoquinoline or 3-iodoquinoline, to the corresponding thiol. One well-established method is the copper-catalyzed coupling of an aryl halide with a sulfur source, followed by reduction.
Experimental Protocol: Synthesis from 3-Iodoquinoline
This protocol is adapted from a general method for the synthesis of aryl thiols from aryl iodides.[5][6]
Materials:
-
3-Iodoquinoline (or 3-Bromoquinoline)
-
Sulfur powder (S₈)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium borohydride (NaBH₄) or Triphenylphosphine (PPh₃)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
C-S Coupling Reaction:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodoquinoline (1.0 equiv.), sulfur powder (2.0 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Reduction to Thiol:
-
After the coupling reaction is complete, cool the mixture to room temperature.
-
Slowly add sodium borohydride (NaBH₄, 3.0 equiv.) in portions. Alternatively, triphenylphosphine (PPh₃, 2.0 equiv.) can be used.
-
Stir the mixture at room temperature for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of 1 M HCl at 0°C until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
-
Below is a graphical representation of the synthesis workflow.
Biological Activity and Signaling Pathways
Quinoline derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[7][8] The mechanism of action for many quinoline-based drugs, particularly antimalarials like chloroquine, is thought to involve the disruption of heme metabolism in the parasite.[9][10]
While specific signaling pathways directly modulated by this compound are not extensively documented in the readily available literature, its structural similarity to other biologically active quinolines suggests potential for interaction with various cellular targets. The thiol group can also play a crucial role in biological activity through Michael addition reactions or by coordinating with metal ions in metalloenzymes.
The generalized mechanism of action for quinoline antimalarials within the malaria parasite's digestive vacuole is depicted below.
Further research is warranted to elucidate the specific molecular targets and signaling pathways affected by this compound. Its availability as a research chemical provides an opportunity for the scientific community to explore its potential in drug discovery and development.
References
- 1. CAS 76076-35-2 | this compound - Synblock [synblock.com]
- 2. 3-Quinolinethiol CAS#: 76076-35-2 [m.chemicalbook.com]
- 3. This compound | C9H7NS | CID 21783124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 76076-35-2: 3-Quinolinethiol | CymitQuimica [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction [organic-chemistry.org]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinoline-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Quinoline-3-thiol, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the preparation of 3-bromoquinoline via a Sandmeyer reaction from 3-aminoquinoline, followed by a copper-catalyzed thiolation to yield the final product. This protocol includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and aid in laboratory execution.
Introduction
The quinoline scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds and pharmaceutical agents. Functionalization at the 3-position of the quinoline ring is a key strategy for modulating the pharmacological properties of these molecules. This compound, in particular, serves as a crucial intermediate for the introduction of sulfur-containing moieties, which can significantly influence a compound's biological activity and pharmacokinetic profile. The following protocol outlines a reliable and reproducible method for the laboratory-scale synthesis of this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. Yields are representative and may vary based on reaction scale and optimization.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Sandmeyer Reaction | 3-Aminoquinoline | 3-Bromoquinoline | NaNO₂, HBr, CuBr | Water, HBr (aq) | 0 to rt | 2-3 | 70-80 | >95 |
| 2 | Copper-Catalyzed Thiolation | 3-Bromoquinoline | This compound | 1,2-Ethanedithiol, CuI, K₂CO₃ | DMF | 110 | 12 | 60-70 | >98 |
Experimental Protocols
Step 1: Synthesis of 3-Bromoquinoline via Sandmeyer Reaction
This procedure details the conversion of 3-aminoquinoline to 3-bromoquinoline.[1]
Materials:
-
3-Aminoquinoline
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Ice bath
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-aminoquinoline (1.0 eq) in aqueous hydrobromic acid (48%).
-
Cool the solution to 0 °C in an ice bath with constant stirring.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in aqueous hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which nitrogen gas will evolve.
-
Neutralize the reaction mixture with a sodium hydroxide solution to a pH of ~8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude 3-bromoquinoline.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]
Step 2: Synthesis of this compound from 3-Bromoquinoline
This protocol describes a copper-catalyzed C-S cross-coupling reaction to synthesize the target compound. This method is adapted from a general procedure for the synthesis of aryl thiols from aryl halides.[2][3][4]
Materials:
-
3-Bromoquinoline
-
1,2-Ethanedithiol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
-
Oil bath
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To an oven-dried Schlenk tube, add 3-bromoquinoline (1.0 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Seal the tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add anhydrous, degassed N,N-dimethylformamide (DMF) via syringe.
-
Add 1,2-ethanedithiol (1.5 eq) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture in an oil bath at 110 °C for 12 hours with vigorous stirring.
-
After cooling to room temperature, quench the reaction by adding 1 M HCl.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Visualized Workflow
The following diagram illustrates the synthetic pathway from 3-aminoquinoline to the final product, this compound.
Caption: Synthetic route to this compound.
Safety Precautions
-
The Sandmeyer reaction involves the formation of a diazonium salt, which can be explosive if allowed to dry. Keep the reaction mixture cold and do not isolate the diazonium salt intermediate.
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood.
-
1,2-Ethanedithiol has a strong, unpleasant odor. Handle it with care in a fume hood.
References
Application Notes and Protocols: S-Alkylation of 3-Mercaptoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The S-alkylation of 3-mercaptoquinoline is a fundamental synthetic transformation that provides access to a diverse range of 3-(alkylthio)quinolines. These compounds are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. The sulfur linkage allows for the introduction of a wide array of functional groups, enabling the fine-tuning of physicochemical properties and pharmacological activities. This document provides detailed protocols and reaction conditions for the successful S-alkylation of 3-mercaptoquinoline.
Reaction Principle
The S-alkylation of 3-mercaptoquinoline proceeds via a nucleophilic substitution reaction (typically SN2). The thiol group of 3-mercaptoquinoline is first deprotonated by a suitable base to form a highly nucleophilic thiolate anion. This anion then attacks an electrophilic alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the desired S-alkylated product. The choice of base, solvent, and reaction temperature is crucial for achieving high yields and minimizing side reactions.
Data Presentation: Reaction Conditions for S-Alkylation
The following table summarizes various conditions for the S-alkylation of 3-mercaptoquinoline and related mercapto-heterocycles, providing a comparative overview for reaction optimization.
| Entry | Alkylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Notes |
| 1 | 2-Chloro-3-(chloromethyl)quinoline | K₂CO₃ | DMF | Room Temp. | 2 h | 78-84 | Analogous reaction with 3-(benzylamino)quinoxaline-2-thiol.[1] |
| 2 | Methyl Iodide | K₂CO₃ | Acetone | Reflux | 1 h | ~95 | Analogous reaction with a 2-thioxo-quinoline derivative, near quantitative yield reported. |
| 3 | Ethyl Chloroacetate | NaOH | Ethanol | Reflux | 2 h | Good | Based on a protocol for the related 2-mercaptoquinoline. |
| 4 | Benzyl Bromide | K₂CO₃ | DMF | Room Temp. | 2-4 h | Good-Excellent | General conditions for S-alkylation of heterocyclic thiols. |
| 5 | Propargyl Bromide | K₂CO₃ | Acetonitrile | Room Temp. | 3 h | >90 | General conditions for efficient S-alkylation. |
| 6 | Allyl Bromide | NaH | THF | 0 °C to Room Temp. | 2 h | High | Strong base conditions for less reactive systems. |
| 7 | Various Alkyl Halides | K₂CO₃ / TBAB | Toluene/H₂O | 50-70 °C | 4-8 h | Variable | Phase Transfer Catalysis (PTC) conditions. |
Yields are based on reported values for analogous systems and are intended as a guide. Optimization may be required for specific substrates.
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation using Potassium Carbonate in DMF
This protocol is a robust and widely applicable method for the S-alkylation of 3-mercaptoquinoline with various alkyl halides.
Materials:
-
3-Mercaptoquinoline
-
Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-mercaptoquinoline (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 - 2.0 eq.).
-
Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the thiolate.
-
Add the alkyl halide (1.1 - 1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 3-(alkylthio)quinoline.
Protocol 2: S-Alkylation using Sodium Hydroxide in Ethanol
This method is suitable for reactive alkylating agents and offers a more classical approach.
Materials:
-
3-Mercaptoquinoline
-
Alkyl halide (e.g., ethyl chloroacetate)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice
Procedure:
-
Prepare a solution of 3-mercaptoquinoline (1.0 eq.) and sodium hydroxide (1.0 eq.) in ethanol. Heat the solution gently to aid dissolution.
-
To the hot solution, add the alkyl halide (1.0 eq.) dropwise.
-
Reflux the reaction mixture for 1-3 hours, monitoring by TLC.
-
After completion, filter the hot solution to remove any inorganic salts.
-
Pour the filtrate onto ice-water to precipitate the product.
-
Allow the mixture to stand for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) for purification.
Visualizations
General Workflow for S-Alkylation of 3-Mercaptoquinoline
Caption: General experimental workflow for the S-alkylation of 3-mercaptoquinoline.
Logical Relationship of Reaction Components
References
Application Notes and Protocols for Quinoline-3-thiol in Fluorescent Probe Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are privileged scaffolds in the development of fluorescent probes due to their inherent photophysical properties, including high quantum yields and environmental sensitivity.[1][2] The introduction of a thiol group at the 3-position of the quinoline ring offers a versatile handle for the synthesis of a wide array of fluorescent sensors. The nucleophilic nature of the thiol group allows for facile reaction with various electrophiles, enabling the construction of probes for a diverse range of analytes. Furthermore, the sulfur atom can act as a recognition site for specific analytes or as a modulator of the electronic properties of the quinoline fluorophore.
While the use of quinoline-2-thiol in fluorescent probe development has been explored, specific examples and detailed protocols for quinoline-3-thiol are less prevalent in the scientific literature.[3][4] However, the fundamental principles of fluorescent probe design and the known reactivity of thiols can be applied to develop novel sensors based on the this compound scaffold. These probes can be designed to operate via various signaling mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).
This document provides detailed application notes and hypothetical protocols for the synthesis and utilization of fluorescent probes derived from this compound, based on established chemical principles and data from analogous compounds.
General Synthetic Strategies
The primary synthetic route to functionalize this compound for fluorescent probe development is through S-alkylation . The thiol group is a strong nucleophile and readily reacts with a variety of electrophilic reagents. This allows for the introduction of a recognition moiety that can interact with the target analyte.
A general synthetic scheme involves the deprotonation of the thiol group with a mild base to form the more nucleophilic thiolate, followed by reaction with an electrophile containing a recognition unit and often a linker.
Figure 1: General synthetic workflow for a this compound-based probe.
Application: Detection of Reactive Oxygen Species (ROS)
Principle: A common strategy for detecting ROS, such as hydrogen peroxide (H₂O₂), involves the oxidation of a boron-based protecting group, which in turn modulates the fluorescence of the probe. A this compound-based probe can be designed where the thiol is masked with a boronic ester. In the presence of H₂O₂, the boronic ester is oxidized and cleaved, releasing the free thiol and causing a change in the fluorescence signal, often through a change in the ICT character of the molecule.
Hypothetical Signaling Pathway
Figure 2: Proposed signaling mechanism for a ROS-detecting probe.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical this compound-based Probe for ROS Detection
This protocol describes the synthesis of a probe where the thiol group of this compound is protected with a 4-(bromomethyl)phenylboronic acid pinacol ester.
Materials:
-
This compound
-
4-(Bromomethyl)phenylboronic acid pinacol ester
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of 4-(bromomethyl)phenylboronic acid pinacol ester (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure fluorescent probe.
Characterization: The structure of the synthesized probe should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Evaluation of the ROS Probe
Materials:
-
Synthesized this compound-based ROS probe
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂) solution
-
Stock solutions of other relevant ROS/RNS (e.g., ONOO⁻, •OH, O₂⁻)
-
Stock solutions of various metal ions and amino acids for selectivity studies
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Preparation of Probe Solution: Prepare a stock solution (e.g., 1 mM) of the probe in a suitable organic solvent (e.g., DMSO) and dilute with PBS (pH 7.4) to the desired working concentration (e.g., 10 µM).
-
Fluorescence Response to H₂O₂:
-
To the probe solution in a cuvette, add increasing concentrations of H₂O₂.
-
After a short incubation period (e.g., 15-30 minutes), record the fluorescence emission spectrum at a predetermined excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum against the H₂O₂ concentration.
-
-
Selectivity and Interference Studies:
-
To separate solutions of the probe, add a high concentration of various interfering species (other ROS/RNS, metal ions, amino acids).
-
Record the fluorescence spectra and compare the response to that of H₂O₂.
-
-
Determination of Detection Limit: The limit of detection (LOD) can be calculated based on the fluorescence titration data using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the fluorescence intensity vs. concentration plot.
Quantitative Data
| Probe Name/Derivative | Target Analyte | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Reference |
| Alkylated Quinoline-2-thiol | pH, Metal Ions | ~340 | ~380 | Not Reported | [4] |
| Quinoline-Thiazole Derivative (QPT) | Fe³⁺, Fe²⁺, Cu²⁺ | ~350 | ~450 (Quenched) | Not Reported | [5] |
| Quinoline-Thiazole Derivative (QBT) | Fe³⁺, Fe²⁺, Cu²⁺ | ~360 | ~460 (Quenched) | Not Reported | [5] |
Note: The photophysical properties of a novel this compound based probe would need to be experimentally determined. The values in the table are for analogous structures and serve as an estimation.
Conclusion
This compound presents a promising, yet underexplored, platform for the development of novel fluorescent probes. By leveraging the nucleophilic character of the thiol group for S-alkylation, a wide variety of recognition moieties can be introduced to target specific analytes. The general protocols and design principles outlined in this document, based on the well-established chemistry of quinoline and thiols, provide a solid foundation for researchers to synthesize and evaluate new fluorescent sensors. The successful development of such probes holds significant potential for applications in chemical biology, diagnostics, and drug discovery.
References
Quinoline-3-thiol in Coordination Chemistry: A Ligand with Untapped Potential
Despite the extensive exploration of quinoline derivatives in coordination chemistry and drug development, quinoline-3-thiol as a primary ligand remains a largely uncharted area of research. While its structural analogues have demonstrated significant utility, dedicated studies on the coordination behavior and applications of this compound are conspicuously absent in the current scientific literature. This application note serves to highlight the potential of this compound based on the established chemistry of related compounds and to provide a foundational guide for researchers interested in exploring this promising frontier.
This compound is an organic compound featuring a quinoline scaffold with a thiol group at the 3-position. This structure suggests its potential to act as a versatile ligand, forming stable complexes with a variety of transition metals. The presence of both a nitrogen atom within the quinoline ring and a soft sulfur donor in the thiol group allows for multiple modes of coordination, including monodentate, bidentate, and bridging interactions. This versatility could lead to the formation of complexes with unique structural, electronic, and reactive properties.
Potential Applications in Drug Development and Sensing
The broader family of quinoline derivatives has been extensively investigated for a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2][3] Metal complexes of quinoline-based ligands have often shown enhanced biological efficacy compared to the free ligands, a phenomenon attributed to factors like increased lipophilicity and altered biodistribution.[4][5][6] Given these precedents, it is highly probable that metal complexes of this compound could exhibit significant biological activity, making them attractive candidates for drug discovery and development.
Furthermore, quinoline derivatives have been successfully employed as fluorescent sensors for the detection of various metal ions.[7][8][9] The coordination of a metal ion to the quinoline-based ligand can induce changes in its photophysical properties, leading to a measurable signal. The thiol group in this compound could provide a selective binding site for soft metal ions, suggesting its potential application in the development of novel chemosensors.
Experimental Protocols: A Roadmap for Exploration
Protocol 1: Synthesis of this compound (Hypothetical)
This protocol is adapted from general methods for the synthesis of aryl thiols and functionalization at the 3-position of the quinoline ring.
Materials:
-
3-Bromoquinoline
-
Sodium hydrosulfide (NaSH) or thiourea
-
Solvent (e.g., N,N-dimethylformamide (DMF), ethanol)
-
Acid (for workup, e.g., hydrochloric acid)
-
Base (if using thiourea, e.g., sodium hydroxide)
Procedure:
-
Nucleophilic Aromatic Substitution: Dissolve 3-bromoquinoline in a suitable solvent such as DMF.
-
Add an excess of a sulfur nucleophile, such as sodium hydrosulfide.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Acidify the aqueous solution to protonate the thiolate and precipitate the product.
-
Collect the crude this compound by filtration, wash with water, and dry.
-
Purify the product by recrystallization or column chromatography.
Alternatively, a two-step process involving the reaction of 3-bromoquinoline with thiourea followed by alkaline hydrolysis can be employed.
Protocol 2: General Synthesis of a this compound Metal Complex (e.g., with a Metal(II) Salt)
Materials:
-
This compound
-
A metal(II) salt (e.g., ZnCl₂, Cu(OAc)₂, PdCl₂)
-
Solvent (e.g., ethanol, methanol, acetonitrile)
-
Base (optional, e.g., triethylamine, sodium methoxide)
Procedure:
-
Dissolve this compound in a suitable solvent. If the thiol proton needs to be removed to facilitate coordination, add a stoichiometric amount of a non-coordinating base.
-
In a separate flask, dissolve the metal(II) salt in the same or a compatible solvent.
-
Slowly add the metal salt solution to the ligand solution with stirring.
-
The reaction mixture may be stirred at room temperature or heated to reflux to promote complex formation.
-
Monitor the reaction for the formation of a precipitate or a color change.
-
If a precipitate forms, collect the complex by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, the complex can be isolated by slow evaporation of the solvent or by the addition of a less-polar co-solvent to induce precipitation.
-
Characterize the resulting complex using techniques such as FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction.
Data Presentation
As there is no specific quantitative data available for this compound complexes, the following table is a template that researchers can use to summarize their findings once such complexes are synthesized and characterized.
| Complex | Metal Ion | Coordination Mode | Key Bond Lengths (Å) | Key Bond Angles (°) | Spectroscopic Data (λ_max, nm) | Biological Activity (IC₅₀, µM) |
| [M(Q3T)₂] | M(II) | Bidentate (N, S) | M-N: | N-M-S: | ||
| M-S: | S-M-S: | |||||
| [M'(Q3T)Cl] | M'(II) | Monodentate (S) | M'-S: | |||
| M'-Cl: |
Q3T represents the quinoline-3-thiolato ligand.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed experimental workflows.
Caption: Workflow for the proposed synthesis of this compound.
Caption: General workflow for the synthesis of a this compound metal complex.
Future Directions
The field of coordination chemistry is ripe for the exploration of this compound as a novel ligand. Future research should focus on:
-
Systematic Synthesis and Characterization: The synthesis and full characterization of a series of this compound complexes with various transition metals are paramount. This would include determining their solid-state structures through X-ray crystallography and studying their solution behavior.
-
Investigation of Biological Activity: Screening these new complexes for a range of biological activities, including anticancer, antibacterial, and antifungal properties, could lead to the discovery of new therapeutic agents.
-
Development of Sensing Applications: The potential of this compound and its complexes as fluorescent or colorimetric sensors for metal ions and other analytes should be thoroughly investigated.
References
- 1. du.edu.eg [du.edu.eg]
- 2. Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-based metal complexes: Synthesis and applications [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of Quinoline-3-thiol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities. Among these, Quinoline-3-thiol and its analogs are emerging as a promising class of compounds with significant potential in drug discovery and development. The presence of a reactive thiol group at the C-3 position of the quinoline scaffold imparts unique chemical properties, making these compounds attractive candidates for targeting various biological macromolecules through covalent or non-covalent interactions.
This document provides detailed application notes on the medicinal chemistry of this compound, focusing on its anticancer and antimicrobial properties. It includes a summary of quantitative bioactivity data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of key pathways and workflows to guide researchers in this field.
Anticancer Applications
Quinoline derivatives have demonstrated significant potential as anticancer agents by interfering with various cellular processes crucial for tumor growth and survival.[1][2] The introduction of a thiol group at the 3-position of the quinoline ring can enhance these activities through various mechanisms, including enzyme inhibition and induction of oxidative stress.
Proposed Mechanism of Action
This compound derivatives may exert their anticancer effects through a multi-targeted approach. One proposed mechanism involves the inhibition of key enzymes in cancer cell signaling pathways, such as tyrosine kinases or topoisomerases.[2] The quinoline core can intercalate into DNA, while the thiol group can form covalent bonds with cysteine residues in the active sites of these enzymes, leading to their irreversible inhibition.[1] Furthermore, the thiol moiety can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) within cancer cells.[3] This increase in oxidative stress can disrupt cellular homeostasis and trigger apoptotic cell death.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various quinoline derivatives, providing a reference for the potential efficacy of this compound analogs.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF-7 (Breast) | 29.8 | [4] |
| 2 | 3-Oxo-N-(quinolin-3-yl)-3H-benzo[f]chromene-2-carboxamide | MCF-7 (Breast) | 39.0 | [4] |
| 3 | 2-Cyano-3-(4-fluorophenyl)-N-(quinolin-3-yl) acrylamide | MCF-7 (Breast) | 40.0 | [4] |
| 4 | 7-chloro-4-quinolinylhydrazone derivative | SF-295 (CNS) | 0.314 µg/cm³ | [4] |
| 5 | 7-chloro-4-quinolinylhydrazone derivative | HCT-8 (Colon) | 4.65 µg/cm³ | [4] |
| 6 | 6-Methoxy-2-(thiophen-2-yl)quinoline | Various | 0.49-2.61 | [1] |
| 7 | Quinoline-indole derivative | HepG2, KB, HCT-8, MDA-MB-231 | 0.002-0.011 | [5] |
| 8 | 7-tert-butyl-substituted quinoline | MCF-7, HL-60, HCT-116, HeLa | 0.02-0.04 | [5] |
Antimicrobial Applications
Quinoline derivatives have a rich history as antimicrobial agents, with famous examples like chloroquine used in the treatment of malaria.[3] The incorporation of a thiol group can broaden the spectrum of activity to include bacteria and fungi.
Proposed Mechanism of Action
The antimicrobial action of this compound derivatives is likely multifaceted. The quinoline core is known to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[6] The thiol group can enhance this activity by chelating metal ions crucial for the function of these metalloenzymes or by forming disulfide bonds with cysteine residues in the enzymes, leading to their inactivation. Additionally, the lipophilic nature of the quinoline ring facilitates penetration through the microbial cell membrane.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against different microbial strains, indicating their potential as antimicrobial agents.
| Compound ID | Derivative Class | Microorganism | Strain | MIC (µg/mL) | Reference |
| QST4 | Quinoline-Thiosemicarbazide | Mycobacterium tuberculosis | H37Rv | 4.47 | [7] |
| QST3 | Quinoline-Thiosemicarbazide | Mycobacterium tuberculosis | H37Rv | 9.26 | [7] |
| QST10 | Quinoline-Thiosemicarbazide | Mycobacterium tuberculosis | H37Rv | 9.06 | [7] |
| 8 | N-methylbenzofuro[3,2-b]quinoline | Vancomycin-resistant E. faecium | - | 4 | [8] |
| 15 | 2-sulfoether-4-quinolone | Staphylococcus aureus | - | 0.8 µM | [8] |
| 15 | 2-sulfoether-4-quinolone | Bacillus cereus | - | 1.61 µM | [8] |
| 32, 33 | Quinoline derivative | F. oxysporum, A. niger, C. neoformans | - | 25 | [8] |
| 32, 33 | Quinoline derivative | A. flavus | - | 12.5 | [8] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound starts from the readily available 3-aminoquinoline. This protocol is a general guideline and may require optimization.
Reaction Scheme:
3-Aminoquinoline → 3-Diazoquinolinium salt → this compound
Materials:
-
3-Aminoquinoline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Potassium ethyl xanthate
-
Ethanol
-
Diethyl ether
-
Sodium hydroxide (NaOH)
Protocol:
-
Diazotization: Dissolve 3-aminoquinoline in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Xanthate Formation: In a separate flask, dissolve potassium ethyl xanthate in water and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring. A precipitate should form.
-
Allow the reaction to stir for 1-2 hours at low temperature.
-
Hydrolysis: Collect the precipitate by filtration and wash with cold water.
-
Suspend the precipitate in an ethanolic solution of sodium hydroxide and reflux the mixture for several hours to hydrolyze the xanthate ester.
-
Isolation: After cooling, pour the reaction mixture into water and acidify with a mineral acid to precipitate the this compound.
-
Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxicity of this compound derivatives against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes a common method to determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against microbial strains.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivative stock solution (in DMSO)
-
Sterile 96-well plates
-
Inoculum of the microorganism standardized to 0.5 McFarland
-
Positive control (standard antibiotic/antifungal) and negative control (broth only)
Protocol:
-
Compound Dilution: Prepare two-fold serial dilutions of the this compound derivative in the broth medium directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37 °C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
This compound and its derivatives represent a versatile and promising scaffold in medicinal chemistry. Their potential to act as anticancer and antimicrobial agents warrants further investigation. The presence of the thiol group offers a unique handle for covalent modification of biological targets, potentially leading to increased potency and selectivity. The protocols and data presented in this document provide a foundational resource for researchers to explore the synthesis, biological evaluation, and mechanism of action of this intriguing class of compounds. Further structure-activity relationship (SAR) studies are crucial to optimize the therapeutic potential of this compound derivatives and to develop novel drug candidates for a range of diseases.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Frontiers | Thiol Based Redox Signaling in Plant Nucleus [frontiersin.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Mode of action of the quinolone antimicrobial agents: review of recent information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Quinoline-3-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Quinoline-3-thiol. The protocols described are based on established analytical techniques for structurally related quinoline and thiol compounds, offering a robust starting point for method development and validation in various matrices.
Overview of Analytical Techniques
The quantification of this compound can be achieved through several analytical techniques, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. The primary methods detailed in these notes are High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection, and electrochemical methods.
-
High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique for the separation and quantification of quinoline derivatives. When paired with a UV detector, it offers a cost-effective and reliable method. For higher sensitivity and selectivity, especially in complex matrices like biological fluids, coupling HPLC with a Mass Spectrometer (LC-MS) is recommended.[1][2][3][4]
-
Electrochemical Methods: Techniques such as voltammetry can offer high sensitivity for the detection of thiol-containing compounds.[5][6][7] These methods are based on the oxidation or reduction of the analyte at an electrode surface.
Quantitative Data Summary
The following tables summarize expected performance characteristics for the proposed analytical methods for this compound, based on data from structurally similar compounds. These values should be validated for the specific matrix and instrumentation used.
Table 1: Proposed HPLC Method Performance Characteristics
| Parameter | Expected Performance Value | Description |
| Linearity (r²) | > 0.998 | Demonstrates a direct proportionality between analyte concentration and instrument response.[4] |
| Accuracy (% Recovery) | 95% - 105% | The closeness of the measured value to the true value. |
| Precision (RSD%) | < 5% | The degree of agreement among individual test results when the procedure is applied repeatedly. |
| Limit of Detection (LOD) | 10 - 50 ng/mL | The lowest amount of analyte that can be detected but not necessarily quantified.[3] |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | The lowest concentration that can be determined with acceptable precision and accuracy.[3] |
Table 2: Proposed Electrochemical Method Performance Characteristics
| Parameter | Expected Performance Value | Description |
| Linearity Range | 0.1 µM - 100 µM | The range of concentrations over which the method is linear.[5] |
| Limit of Detection (LOD) | 10 - 100 nM | The lowest amount of analyte that can be detected.[5] |
| Sensitivity | 1 - 10 nA/µM | The change in signal per unit change in analyte concentration.[5] |
| Selectivity | High | Can be tuned by adjusting the detection potential to minimize interferences.[5] |
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This protocol outlines a general method for the quantification of this compound using RP-HPLC with UV detection. Optimization of the mobile phase and gradient may be required depending on the sample matrix.
1.1. Sample Preparation:
-
Pharmaceutical Formulations:
-
Accurately weigh a portion of the powdered formulation equivalent to a single dose and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., methanol or acetonitrile) and sonicate for 15 minutes to dissolve the active ingredient.
-
Dilute to volume with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Biological Fluids (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex for 1 minute to mix and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
1.2. HPLC-UV Analysis:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][3]
-
Mobile Phase: A mixture of acetonitrile and a buffer such as 0.05 M sodium acetate, adjusted to a suitable pH (e.g., pH 4.5) with acetic acid. A starting composition could be 30:70 (v/v) acetonitrile:buffer.
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 - 20 µL.
-
Detection Wavelength: Based on the UV-Vis spectra of quinoline compounds, a wavelength between 280 nm and 350 nm is likely appropriate.[8][9] The optimal wavelength should be determined by scanning a standard solution of this compound.
-
Quantification: Create a calibration curve by injecting standard solutions of this compound of known concentrations. The concentration of the analyte in the samples can then be determined from this curve.
Protocol 2: Electrochemical Detection using Voltammetry
This protocol provides a general procedure for the sensitive detection of this compound using a modified electrode.
2.1. Electrode Preparation:
-
A glassy carbon electrode (GCE) can be used as the substrate.
-
The electrode surface can be modified to enhance sensitivity and selectivity. For instance, a film of a conductive polymer incorporating a catalyst can be electropolymerized onto the GCE surface.[5]
2.2. Electrochemical Measurement:
-
Instrument: Potentiostat with a three-electrode system (working electrode, reference electrode, and counter electrode).
-
Working Electrode: Modified Glassy Carbon Electrode.
-
Reference Electrode: Ag/AgCl.
-
Counter Electrode: Platinum wire.
-
Electrolyte: A suitable buffer solution, for example, a borate buffer at pH 8.4.[5]
-
Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are recommended for their high sensitivity.
-
Procedure:
-
Place the three-electrode system in the electrochemical cell containing the electrolyte.
-
Add a known volume of the prepared sample solution to the cell.
-
Apply a potential scan over a range where the thiol group of this compound is expected to oxidize or reduce.
-
Record the resulting voltammogram. The peak current will be proportional to the concentration of this compound.
-
-
Quantification: A calibration curve is constructed by measuring the peak currents of standard solutions of this compound.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Conceptual signaling pathway involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrochemical detection of thiols with a coenzyme pyrroloquinoline quinone modified electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of electrochemical detection of thiols based on the cleavage of the disulfide bond coupled with thionine modified gold nanoparticle-assisted amplification - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Quinoline-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-3-thiol is a heterocyclic compound of significant interest in pharmaceutical and chemical research due to its potential biological activities, stemming from the quinoline core structure and the reactive thiol group. Accurate and reliable quantification of this compound in various matrices is crucial for drug discovery, quality control, and metabolic studies. High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and selective method for this purpose.
This application note provides a detailed protocol for the analysis of this compound using a pre-column derivatization reversed-phase HPLC (RP-HPLC) method with UV detection. The thiol group of this compound lacks a strong chromophore for sensitive UV detection at higher wavelengths. Therefore, a derivatization step using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) is employed to yield a stable thioether with a strong UV absorbance, enabling sensitive quantification. An alternative method using fluorescence detection after derivatization with monobromobimane (mBBr) is also discussed.
Experimental Protocols
Method 1: Pre-column Derivatization with DTNB and UV Detection
This protocol outlines the derivatization of this compound with DTNB followed by RP-HPLC analysis.
2.1.1. Materials and Reagents
-
This compound standard (≥98% purity)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Ammonium formate
-
Formic acid
-
High-purity water (e.g., Milli-Q)
-
Phosphate buffer (pH 7.4)
-
0.45 µm syringe filters
2.1.2. Standard Solution Preparation
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer (pH 7.4).
2.1.3. Sample Preparation and Derivatization
-
For Pharmaceutical Formulations: Accurately weigh a portion of the powdered formulation, dissolve it in a suitable solvent (e.g., methanol), and sonicate to ensure complete dissolution. Dilute to a known volume and filter through a 0.45 µm syringe filter.
-
For Biological Fluids (e.g., Plasma): Perform protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge to pellet the proteins. Collect the supernatant.[1]
-
Derivatization Reaction:
-
To 100 µL of the standard or sample solution, add 100 µL of the 10 mM DTNB solution.
-
Add 800 µL of phosphate buffer (pH 7.4).
-
Vortex the mixture and allow it to react at room temperature for 15 minutes. The reaction leads to the formation of a mixed disulfide, which can be analyzed by HPLC.[2]
-
2.1.4. HPLC Conditions
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase:
-
A: 20 mM Ammonium formate in water with 0.1% formic acid.
-
B: Acetonitrile.
-
-
Gradient Program:
Time (min) %A %B 0 90 10 20 20 80 25 20 80 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.
-
Detection Wavelength: 326 nm (for the TNB anion released, which is proportional to the thiol concentration) or a wavelength suitable for the quinoline-TNB adduct.[3]
-
Column Temperature: 30 °C.
2.1.5. Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the derivatized this compound against the concentration of the injected standards.
-
Linear Regression: Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).[1]
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.[1]
Method 2: Pre-column Derivatization with mBBr and Fluorescence Detection
This method offers higher sensitivity and is suitable for trace-level analysis.
2.2.1. Additional Reagents
-
Monobromobimane (mBBr)
-
Buffer (e.g., 200 mM EPPS, 5 mM DTPA, pH ~9.0)[2]
2.2.2. Derivatization Protocol
-
In a reaction vial, mix the sample or standard solution with the buffer.[2]
-
Add a solution of mBBr in acetonitrile.[2]
-
Incubate the mixture for approximately 10 minutes to allow for the formation of the fluorescent thiol-bimane adduct.[2]
2.2.3. HPLC Conditions
-
Instrument: HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column.[2]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 40 mM sodium acetate and 17% methanol, pH 3.9) and methanol.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection:
Data Presentation
The performance of the HPLC method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following tables present expected performance characteristics.
Table 1: HPLC Method Performance Characteristics
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between analyte concentration and instrument response.[1] |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value.[1] |
| Precision (RSD%) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly.[1] |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantified.[1] |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL | The lowest concentration that can be quantified with acceptable precision and accuracy. |
Table 2: Calibration Curve Data (Example)
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 50,000 |
| 5 | 255,000 |
| 10 | 510,000 |
| 25 | 1,275,000 |
| 50 | 2,550,000 |
| 100 | 5,100,000 |
Visualizations
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound using DTNB derivatization.
Caption: Experimental workflow for this compound analysis by HPLC.
References
Application Note: Analysis of Quinoline-3-thiol by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Quinoline-3-thiol is a sulfur-containing heterocyclic compound of interest in pharmaceutical and chemical research due to its potential biological activities and utility as a synthetic intermediate. Accurate and sensitive analytical methods are crucial for its identification, quantification, and quality control. Gas chromatography-mass spectrometry (GC-MS) offers a robust platform for the analysis of volatile and semi-volatile compounds like this compound, providing both high-resolution separation and definitive mass-based identification.
This application note details a comprehensive protocol for the analysis of this compound using GC-MS. The methodology covers sample preparation, instrument parameters, and data analysis. Due to the reactive nature of the thiol group, special consideration is given to sample handling and potential derivatization to improve chromatographic performance and prevent analyte loss.
Challenges in Analysis
The analysis of sulfur-containing compounds by GC-MS can be challenging due to their reactivity and potential for adsorption onto active sites within the GC system.[1] Thiols, in particular, can be susceptible to oxidation and may exhibit poor peak shape. To mitigate these issues, an inert flow path and a low-bleed gas chromatography column specifically designed for sulfur compound analysis are recommended.[1]
Experimental Protocols
1. Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The following protocol is a general guideline and may need to be optimized based on the sample matrix.
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound standard.
-
Dissolve in 10 mL of high-purity dichloromethane or toluene to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions with the same solvent to prepare working standards at concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
-
Sample Extraction (from a solid matrix):
2. Optional Derivatization: Silylation
For compounds with active hydrogens, such as thiols, derivatization can improve thermal stability and chromatographic peak shape. Silylation is a common derivatization technique.
-
Protocol:
-
Evaporate 100 µL of the sample extract or standard solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 10 µL of pyridine (as a catalyst).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
3. GC-MS Instrumentation and Parameters
The following parameters are a recommended starting point and may require optimization for your specific instrument and application.
| Parameter | Value | Reference |
| Gas Chromatograph | ||
| GC System | Agilent 7890A GC or equivalent | [1] |
| Column | Agilent J&W DB-Sulfur SCD (30 m x 0.25 mm, 0.25 µm) or DB-5MS (30 m x 0.25 mm, 0.5 µm) | [1][2] |
| Inlet Temperature | 250°C | [2] |
| Injection Volume | 1.0 µL | [2] |
| Injection Mode | Splitless | [2] |
| Carrier Gas | Helium (99.999% purity) | [2][3] |
| Flow Rate | 1.0 mL/min | [2] |
| Oven Program | Initial: 90°C, hold for 2 minRamp: 20°C/min to 260°CHold: 260°C for 3 min | [2][4] |
| Mass Spectrometer | ||
| MS System | Agilent 5975C MSD or equivalent | |
| Ion Source | Electron Ionization (EI) | [2][3] |
| Ionization Energy | 70 eV | [2][3] |
| Ion Source Temp. | 230°C | [2][3] |
| Quadrupole Temp. | 150°C | [2][3] |
| Mass Scan Range | m/z 40-300 | |
| Solvent Delay | 3.0 min |
Data Presentation
Table 1: Expected Retention Time and Mass Spectral Data for this compound
| Compound | Retention Time (min) | Molecular Ion (M+) | Key Fragment Ions (m/z) |
| This compound | ~8-10 | 161 | 161, 129, 128, 102 |
Note: The retention time is an estimate and will vary depending on the specific GC conditions. The key fragment ions are predicted based on the fragmentation patterns of quinoline and related sulfur compounds.
Table 2: Quantitative Analysis Parameters
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 10 µg/mL | |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Limit of Detection (LOD) | 0.05 mg/kg | |
| Limit of Quantification (LOQ) | 0.15 mg/kg | |
| Recovery | 85-95% | [2] |
| Relative Standard Deviation (RSD) | < 5% | [2] |
Expected Mass Spectrum and Fragmentation
The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 161. The fragmentation pattern will likely involve the loss of the thiol group and fragmentation of the quinoline ring.
-
Molecular Ion (M+): m/z 161
-
Loss of SH: [M-SH]+ at m/z 128
-
Quinoline Cation: m/z 129 (from the quinoline core)
-
Further Fragmentation: Fragments at m/z 102 are also characteristic of the quinoline ring structure.[2]
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical relationship of the GC-MS analysis process for this compound.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the analysis of this compound. The use of an appropriate capillary column and optimized instrumental parameters allows for the successful separation and identification of the target analyte. For complex matrices or to improve peak shape, a derivatization step such as silylation can be employed. This application note serves as a valuable starting point for researchers, scientists, and drug development professionals working with this compound and related compounds.
References
Procedure for fluorescent labeling of proteins with Quinoline-3-thiol
Application Notes and Protocols
Topic: Procedure for Fluorescent Labeling of Proteins with Quinoline-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a class of heterocyclic compounds known for their diverse applications in pharmaceuticals and as fluorescent probes. Their rigid structure and potential for π-π stacking interactions make them attractive scaffolds for developing fluorescent markers for biomolecules.[1][2][3][4][5] This document provides a detailed, hypothetical protocol for the fluorescent labeling of proteins using this compound. While direct, established protocols for this specific compound are not widely documented, the procedure outlined below is based on the well-established principles of thiol-disulfide exchange reactions.[6][7][8][9] Aromatic thiols have been shown to participate in such reactions, making this a plausible method for protein conjugation.[10]
The proposed method leverages the reactivity of cysteine residues within the protein structure. The thiol group of a cysteine can react with this compound under mild oxidizing conditions to form a stable disulfide bond. A potential advantage of using a quinoline-thiol derivative is the possibility of "turn-on" fluorescence. Some quinoline-thiol tautomers are non-fluorescent, but their alkylated (or protein-bound) counterparts can exhibit fluorescence.[11][12] This property would be highly advantageous, as it would minimize background fluorescence from the unreacted probe.
Disclaimer: The following protocol is hypothetical and derived from established chemical principles of thiol-disulfide exchange. Researchers should perform initial small-scale experiments to optimize reaction conditions for their specific protein of interest.
Quantitative Data Summary
The following tables summarize the key parameters for the hypothetical protein labeling procedure and the expected photophysical properties of the resulting conjugate.
Table 1: Key Experimental Parameters for Protein Labeling with this compound
| Parameter | Recommended Value/Range | Notes |
| Protein Concentration | 1-10 mg/mL (approx. 20-200 µM) | Higher concentrations can improve reaction efficiency. |
| This compound Concentration | 10-20 fold molar excess over protein | A starting point; may require optimization. |
| Reaction Buffer | 100 mM Phosphate, Tris, or HEPES | Maintain pH in the optimal range. |
| pH | 7.5 - 8.5 | Facilitates the formation of the more nucleophilic thiolate anion on the protein's cysteine. |
| Optional Reducing Agent (TCEP) | 2-5 fold molar excess over protein | Use if the protein has intramolecular disulfide bonds that need to be reduced prior to labeling. TCEP does not need to be removed before adding the labeling reagent. |
| Redox Buffer Component (GSSG) | 0.5 - 2 mM | To facilitate the oxidative formation of the disulfide bond. |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C to minimize protein degradation, but reaction time will need to be extended. |
| Reaction Time | 2-4 hours (or overnight at 4°C) | Monitor reaction progress if possible. |
| Purification Method | Size-Exclusion Chromatography (e.g., Sephadex G-25) or Dialysis | To remove unreacted this compound. |
Table 2: Hypothetical Photophysical Properties of Protein-Quinoline-3-thiol Conjugate
| Property | Estimated Value | Notes |
| Excitation Maximum (λex) | ~340-360 nm | Based on data for similar quinoline derivatives.[12][13] |
| Emission Maximum (λem) | ~450-500 nm | Expected fluorescence emission in the blue-green region. |
| Quantum Yield (ΦF) | 0.1 - 0.5 | Highly dependent on the local environment of the probe on the protein surface. |
| Molar Absorptivity (ε) | 5,000 - 15,000 M⁻¹cm⁻¹ | Typical for quinoline-based fluorophores.[14] |
Experimental Protocols
Reagent and Buffer Preparation
-
Labeling Buffer: Prepare a 100 mM sodium phosphate buffer, pH 8.0. Degas the buffer by vacuum or by bubbling with nitrogen or argon gas for at least 15 minutes to minimize oxidation of free thiols.
-
Protein Solution: Dissolve the protein of interest in the degassed Labeling Buffer to a final concentration of 1-10 mg/mL.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in an organic solvent such as DMSO or DMF.
-
Optional - TCEP Stock Solution: Prepare a 10 mM stock solution of Tris(2-carboxyethyl)phosphine (TCEP) in degassed water. TCEP is a reducing agent that is compatible with thiol-reactive labeling as it does not contain a thiol group itself.
-
Oxidized Glutathione (GSSG) Stock Solution: Prepare a 20 mM stock solution of GSSG in degassed Labeling Buffer.
Protein Preparation (Optional Reduction of Disulfides)
-
To the protein solution, add TCEP stock solution to a final concentration that is a 2-5 fold molar excess over the protein concentration.
-
Incubate for 30-60 minutes at room temperature to reduce any existing disulfide bonds and free up cysteine residues for labeling.
Fluorescent Labeling Reaction
-
To the (optionally reduced) protein solution, add the GSSG stock solution to a final concentration of 1-2 mM. This creates a redox buffer that will facilitate the thiol-disulfide exchange.
-
Add the 10 mM this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the labeling reagent over the protein. Add the stock solution dropwise while gently stirring.
-
Incubate the reaction mixture for 2-4 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.
Purification of the Labeled Protein
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). The column size should be appropriate for the volume of the reaction mixture.
-
Apply the reaction mixture to the top of the column.
-
Elute the protein-dye conjugate with the storage buffer. The labeled protein will typically elute in the void volume, while the smaller, unreacted this compound molecules will be retained by the column matrix and elute later.
-
Collect the fractions containing the protein. The successful labeling can often be visually confirmed by a yellowish tint and fluorescence under a UV lamp.
-
Alternatively, the unreacted dye can be removed by extensive dialysis against the storage buffer.
Characterization of the Conjugate
-
Determine the Degree of Labeling (DOL): The DOL can be estimated using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the quinoline label at its absorbance maximum (around 340-360 nm). The calculation will require the molar extinction coefficients of the protein and the this compound.
-
Confirm Fluorescence: Measure the fluorescence emission spectrum of the purified conjugate using a fluorometer to confirm that the labeling has resulted in a fluorescent product.
Visualizations
References
- 1. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. On the mechanism of spontaneous thiol–disulfide exchange in proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Thiol--Disulfide Exchange Reactions in the Mammalian Extracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative Protein Folding: from Thiol-disulfide Exchange Reactions to the Redox Poise of the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sign in - Google Accounts [accounts.google.com]
- 11. researchgate.net [researchgate.net]
- 12. growingscience.com [growingscience.com]
- 13. scielo.br [scielo.br]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of Quinoline-3-thiol in the Synthesis of Fused Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of quinoline-3-thiol and its derivatives as precursors for the synthesis of a variety of fused heterocyclic compounds. The inherent reactivity of the thiol group, coupled with the quinoline scaffold, allows for the construction of novel polycyclic systems with potential applications in medicinal chemistry and materials science.
Introduction
Quinoline and its fused heterocyclic derivatives are privileged structures in drug discovery, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic functionalization of the quinoline ring system provides a powerful tool for modulating these biological effects. This compound, in particular, serves as a versatile building block for the synthesis of sulfur-containing heterocycles fused to the quinoline core. The nucleophilic nature of the thiol group enables a variety of cyclization reactions with suitable bifunctional electrophiles, leading to the formation of thiazoloquinolines, thienoquinolines, and other related heterocyclic systems.
Synthesis of Fused Heterocyclic Systems
This section details synthetic protocols for the preparation of various heterocyclic compounds utilizing this compound and its close derivatives as the key starting material.
Synthesis of Thiazolo[4,5-c]quinolines
Thiazolo[4,5-c]quinolines represent a class of fused heterocycles with potential biological activity. A straightforward synthetic approach involves the cyclization of a 3-amino-4-mercaptoquinoline derivative with formic acid.
Reaction Scheme:
Caption: Synthesis of Thiazolo[4,5-c]quinoline.
Experimental Protocol: Synthesis of Thiazolo[4,5-c]quinoline [1]
-
Reaction Setup: In a round-bottom flask, combine 17.62 g (0.1 mole) of 3-amino-4-mercapto-quinoline, 150 ml of 100% formic acid, and 1.5 g of sodium pyrosulfite.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a solution of 800 ml of water and 40 ml of concentrated hydrochloric acid.
-
Basify the solution to pH 10 by the addition of a sodium hydroxide solution.
-
Extract the aqueous layer three times with 200 ml of benzene for each extraction.
-
Combine the organic layers and evaporate the solvent under reduced pressure.
-
-
Purification: The crude product can be further purified by recrystallization to obtain pure thiazolo[4,5-c]quinoline.
Quantitative Data:
| Product | Starting Material | Reagents | Reaction Time | Yield | Melting Point |
| Thiazolo[4,5-c]quinoline | 3-Amino-4-mercapto-quinoline | HCOOH, Na2S2O5 | 3 hours | 80% | 114-116 °C |
Logical Workflow for Heterocycle Synthesis from this compound
The general strategy for synthesizing fused heterocycles from this compound involves a cyclocondensation reaction with a suitable bifunctional electrophile. The workflow can be visualized as follows:
Caption: General workflow for fused heterocycle synthesis.
Conclusion
This compound and its derivatives are valuable and versatile starting materials for the construction of a variety of fused heterocyclic systems. The protocols outlined in these application notes demonstrate efficient methods for the synthesis of thiazolo[4,5-c]quinolines. Further exploration of the reactivity of this compound with a broader range of bifunctional electrophiles is anticipated to yield a diverse library of novel heterocyclic compounds with potential for further investigation in drug discovery and materials science. The straightforward nature of these reactions, coupled with the potential for high yields, makes this compound an attractive scaffold for combinatorial chemistry and lead optimization programs.
References
Quinoline-3-thiol: A Versatile Sulfur-Based Building Block for Advanced Organic Synthesis
Introduction: Quinoline-3-thiol and its derivatives are pivotal heterocyclic building blocks in the field of organic and medicinal chemistry. The presence of a reactive thiol group on the quinoline scaffold provides a versatile handle for a multitude of chemical transformations, enabling the synthesis of complex polycyclic and heterocyclic systems. These resulting molecules often exhibit a wide range of significant biological activities, making this compound a molecule of high interest for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for the use of a key derivative, 2-mercaptoquinoline-3-carbaldehyde, in the synthesis of biologically active thiopyrano[2,3-b]quinolines.
Application: Synthesis of Thiopyrano[2,3-b]quinolines
A prominent application of this compound derivatives is in the construction of fused heterocyclic systems. Specifically, 2-mercaptoquinoline-3-carbaldehyde serves as an excellent precursor for the synthesis of thiopyrano[2,3-b]quinolines through multi-component reactions. This approach allows for the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation.
One such powerful transformation is the L-proline catalyzed three-component reaction of 2-mercaptoquinoline-3-carbaldehyde, an active methylene compound (like malononitrile), and a thiol-based nucleophile.[1] This reaction proceeds via an initial Knoevenagel condensation, followed by a double Michael addition, to afford densely functionalized thiopyrano[2,3-b]quinolines.[1][2] These compounds are of significant interest due to their potential as anticancer, antimicrobial, and antiviral agents.[3][4][5]
Data Presentation: Synthesis of Substituted Thiopyrano[2,3-b]quinolines
The following table summarizes the yields of various substituted thiopyrano[2,3-b]quinolines synthesized from 3-formyl-2-mercaptoquinolines and different active methylene compounds under microwave irradiation in the presence of piperidine.[5]
| Entry | Substituent on Quinoline (R) | Active Methylene Compound | Product | Yield (%) |
| 1 | H | Ethyl acetoacetate | 3-Acetyl-2H-thiopyrano[2,3-b]quinolin-2-one | 85 |
| 2 | 6-CH₃ | Ethyl acetoacetate | 3-Acetyl-8-methyl-2H-thiopyrano[2,3-b]quinolin-2-one | 88 |
| 3 | 6-Cl | Ethyl acetoacetate | 3-Acetyl-8-chloro-2H-thiopyrano[2,3-b]quinolin-2-one | 82 |
| 4 | H | Diethyl malonate | Ethyl 2-oxo-2H-thiopyrano[2,3-b]quinoline-3-carboxylate | 90 |
| 5 | 6-CH₃ | Diethyl malonate | Ethyl 7-methyl-2-oxo-2H-thiopyrano[2,3-b]quinoline-3-carboxylate | 92 |
| 6 | 6-Cl | Diethyl malonate | Ethyl 7-chloro-2-oxo-2H-thiopyrano[2,3-b]quinoline-3-carboxylate | 87 |
| 7 | H | Ethyl cyanoacetate | 2-Oxo-2H-thiopyrano[2,3-b]quinoline-3-carbonitrile | 94 |
| 8 | 6-CH₃ | Ethyl cyanoacetate | 7-Methyl-2-oxo-2H-thiopyrano[2,3-b]quinoline-3-carbonitrile | 96 |
| 9 | 6-Cl | Ethyl cyanoacetate | 7-Chloro-2-oxo-2H-thiopyrano[2,3-b]quinoline-3-carbonitrile | 91 |
Experimental Protocols
Protocol 1: Synthesis of 2-Mercaptoquinoline-3-carbaldehyde
This protocol details the synthesis of the key building block, 2-mercaptoquinoline-3-carbaldehyde, from the corresponding 2-chloroquinoline-3-carbaldehyde.[6]
Materials:
-
2-Chloroquinoline-3-carbaldehyde (1 mmol)
-
Sodium sulfide (Na₂S) (1.5 mmol)
-
Dry N,N-dimethylformamide (DMF) (5 mL)
-
Ice-water
-
Acetic acid
Procedure:
-
Dissolve 2-chloroquinoline-3-carbaldehyde (1 mmol) in dry DMF (5 mL) in a round-bottom flask.
-
Add powdered sodium sulfide (1.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Acidify the mixture with acetic acid, which will cause the product to precipitate.
-
Filter the solid product, wash thoroughly with water, and dry under vacuum. The resulting 2-mercaptoquinoline-3-carbaldehyde is typically pure enough for subsequent steps.[6]
Protocol 2: Three-Component Synthesis of 2-Amino-4-(phenylthio)-4H-thiopyrano[2,3-b]quinoline-3-carbonitrile
This protocol describes the L-proline catalyzed one-pot synthesis of a substituted thiopyrano[2,3-b]quinoline.[1]
Materials:
-
2-Mercaptoquinoline-3-carbaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Thiophenol (1 mmol)
-
L-proline (20 mol%)
-
Ethanol (10 mL)
Procedure:
-
To a solution of 2-mercaptoquinoline-3-carbaldehyde (1 mmol), malononitrile (1 mmol), and thiophenol (1 mmol) in ethanol (10 mL), add L-proline (20 mol%).
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to yield 2-amino-4-(phenylthio)-4H-thiopyrano[2,3-b]quinoline-3-carbonitrile. A high yield (up to 94%) can be expected under these optimized conditions.[1]
Visualizations
Experimental Workflow for Synthesis of 2-Mercaptoquinoline-3-carbaldehyde
Caption: Workflow for the synthesis of the 2-mercaptoquinoline-3-carbaldehyde building block.
Proposed Mechanism for Three-Component Reaction
Caption: Proposed reaction mechanism for the synthesis of thiopyrano[2,3-b]quinolines.
Anticancer Signaling Pathway of a Thieno[2,3-b]quinoline Derivative
Derivatives of fused quinolines, such as thieno[2,3-b]quinolines, have demonstrated significant anticancer activity. One proposed mechanism involves the reduction of cancer stem cell (CSC) populations and a metabolic shift from lipid to glucose metabolism.[7]
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Biological Activity of New Thiopyrano[2,3-d]thiazoles Containing a Naphthoquinone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Common side products in the synthesis of 3-mercaptoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-mercaptoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-mercaptoquinoline?
The two primary methods for synthesizing 3-mercaptoquinoline are:
-
Nucleophilic substitution of a 3-haloquinoline: This typically involves the reaction of 3-bromoquinoline or 3-chloroquinoline with a sulfur nucleophile, such as sodium hydrosulfide (NaSH).
-
Diazotization of 3-aminoquinoline: This route involves the conversion of 3-aminoquinoline to a diazonium salt, which is then reacted with a sulfur-containing reagent.
Q2: What are the potential side products in the synthesis of 3-mercaptoquinoline from a 3-haloquinoline?
Common side products when using a 3-haloquinoline and a sulfur source like sodium hydrosulfide may include:
-
3-Hydroxyquinoline: Formed by the hydrolysis of the starting material or the product.
-
Di(quinolin-3-yl) disulfide: Results from the oxidation of the 3-mercaptoquinoline product, especially if the reaction is exposed to air.
-
Unreacted 3-haloquinoline: Due to incomplete reaction.
Q3: What are the potential side products when synthesizing 3-mercaptoquinoline via the diazotization of 3-aminoquinoline?
This synthetic route can also lead to several side products, including:
-
Unreacted 3-aminoquinoline: If the initial diazotization reaction is incomplete.
-
3-Hydroxyquinoline: Formed if the intermediate diazonium salt reacts with water.
-
Other decomposition products: Arising from the instability of the diazonium salt. It is also important to note that the reaction of the diazonium salt of 3-aminoquinoline with certain sulfur reagents, such as potassium ethyl xanthate, has been reported to be explosive and should be handled with extreme caution.[1]
Troubleshooting Guides
Issue 1: Low Yield of 3-Mercaptoquinoline
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Incomplete reaction | - Increase reaction time and/or temperature. - Ensure stoichiometric amounts of reagents are used. - Monitor the reaction progress using TLC or LC-MS. |
| Side reactions | - For the haloquinoline route, ensure anhydrous conditions to minimize hydrolysis to 3-hydroxyquinoline. - For the diazotization route, maintain low temperatures during diazotization to prevent premature decomposition of the diazonium salt. |
| Product degradation | - Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the thiol to the disulfide. |
Issue 2: Presence of Impurities in the Final Product
Troubleshooting Common Impurities
| Impurity Detected | Identification Method | Prevention and Removal |
| 3-Haloquinoline (starting material) | TLC, LC-MS | - Drive the reaction to completion by optimizing reaction time and temperature. - Purify the crude product using column chromatography. |
| 3-Hydroxyquinoline | TLC, LC-MS, NMR | - Use anhydrous solvents and reagents. - Can be separated from the desired product by column chromatography. |
| Di(quinolin-3-yl) disulfide | TLC, LC-MS | - Maintain an inert atmosphere during the reaction and workup. - The disulfide can sometimes be reduced back to the thiol using a suitable reducing agent. |
| 3-Aminoquinoline (starting material) | TLC, LC-MS | - Ensure complete diazotization by using a slight excess of nitrous acid and maintaining a low temperature. - Can be removed by purification techniques such as column chromatography. |
Experimental Protocols
Synthesis of 3-Mercaptoquinoline from 3-Bromoquinoline
This protocol is a representative procedure and may require optimization based on laboratory conditions and available starting materials.
Materials:
-
3-Bromoquinoline
-
Sodium hydrosulfide (NaSH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-bromoquinoline in anhydrous DMF.
-
Add sodium hydrosulfide to the solution. The reaction is typically exothermic.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with HCl to precipitate the crude product.
-
Filter the precipitate, wash it with water, and dry it under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and evaporate the solvent to yield 3-mercaptoquinoline.
Visualizations
Caption: Synthesis of 3-mercaptoquinoline from 3-bromoquinoline.
Caption: Formation of disulfide byproduct via oxidation.
Caption: Troubleshooting workflow for 3-mercaptoquinoline synthesis.
References
Technical Support Center: Purification of Crude Quinoline-3-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of crude Quinoline-3-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common contaminants include unreacted starting materials, byproducts from side reactions, and degradation products.[1][2] A significant impurity is the disulfide dimer, formed by the oxidation of the thiol group, especially when exposed to air.[3] Other potential impurities may arise from polymerization or self-condensation of starting materials, particularly in syntheses like the Friedländer or Skraup reactions.[4]
Q2: How stable is this compound, and what are the optimal storage conditions?
A2: The thiol group makes this compound susceptible to oxidation, especially in the presence of oxygen, which leads to the formation of the corresponding disulfide.[3] The quinoline ring itself can be sensitive to light and extreme pH conditions, potentially leading to discoloration (yellow to brown) and degradation.[5][6] For optimal stability, it is recommended to store this compound as a solid under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures (e.g., refrigerated or frozen).[5] Prepare solutions fresh for experiments whenever possible.[5]
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: A combination of analytical methods is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting and quantifying impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of the desired product and identifying any structural impurities.[1]
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound.[1]
-
Ellman's Assay: This colorimetric assay can be used to quantify the concentration of free thiol groups, which can help in assessing the extent of disulfide formation.[7][8]
Troubleshooting Guides
Issue 1: My this compound is decomposing or streaking during silica gel chromatography.
-
Cause: The basic nitrogen atom in the quinoline ring interacts strongly with the acidic silanol groups on the surface of standard silica gel.[9] This can lead to irreversible adsorption, streaking (tailing), and on-column degradation. The thiol group can also be susceptible to oxidation on the silica surface.
-
Solution:
-
Deactivate the Silica Gel: Pre-treat the silica gel by preparing a slurry with an eluent containing a small amount of a basic modifier like triethylamine (0.5-2%) or pyridine before packing the column.[9]
-
Add a Basic Modifier to the Eluent: Add 0.5-2% triethylamine or pyridine to your mobile phase (e.g., hexane/ethyl acetate). This will neutralize the acidic sites on the silica and improve the peak shape.[9]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina.[9] For particularly sensitive compounds, Florisil or reversed-phase silica (C18) may also be effective alternatives.[9]
-
Work Quickly: Minimize the contact time between your compound and the stationary phase by running the column as efficiently as possible.[9]
-
Issue 2: My final product contains a significant amount of the disulfide byproduct.
-
Cause: The thiol group is readily oxidized to a disulfide in the presence of oxygen. This can occur during the reaction, work-up, or purification stages.
-
Solution:
-
Prevention during Work-up/Purification: Degas all solvents before use by bubbling nitrogen or argon through them. If possible, perform extractions and chromatography under an inert atmosphere.[9]
-
Removal by Chromatography: The disulfide is generally less polar than the corresponding thiol. It can often be separated by column chromatography, typically eluting before the desired thiol product.
-
Removal by Reduction: If the disulfide is difficult to separate chromatographically, consider treating the mixture with a mild reducing agent like dithiothreitol (DTT) to convert the disulfide back to the thiol, followed by another purification step to remove the DTT and its oxidized form.
-
Removal by Recrystallization: Recrystallization can sometimes be effective in separating the desired thiol from the disulfide impurity, as they may have different solubilities.[1]
-
Issue 3: My this compound fails to crystallize during recrystallization.
-
Cause: This issue can arise from several factors, including the presence of oily impurities, using an inappropriate solvent system, or the solution being too dilute.[1]
-
Solution:
-
Select the Correct Solvent System: The ideal solvent should dissolve the compound well when hot but poorly at room or cold temperatures.[10][11] Systematically screen a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, or mixtures).[9][12]
-
Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent to achieve saturation.[1]
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed" crystal of the pure compound.[11]
-
Pre-purify if Oily: If significant oily impurities are present, it may be necessary to first pass the crude material through a short plug of silica or alumina to remove them before attempting recrystallization.[1]
-
Data Presentation
Table 1: Comparison of Purification Techniques for Crude this compound
| Purification Technique | Advantages | Disadvantages | Best For |
| Column Chromatography | High resolution, effective for separating closely related impurities.[13] | Potential for on-column decomposition/oxidation, can be slow and require large solvent volumes.[9] | Isolating pure compound from complex mixtures and removing disulfide byproducts. |
| Recrystallization | Can yield very high purity material, cost-effective, and scalable.[13][14] | Finding a suitable solvent can be trial-and-error, may not remove all impurities effectively, potential for low recovery.[14] | Final purification step to achieve high purity, especially when a good solvent system is known. |
| Acid-Base Extraction | Good for removing neutral and acidic/basic impurities from the basic quinoline product.[13] | Requires use of acids/bases which may affect the thiol group, may not remove structurally similar impurities. | Initial cleanup of the crude reaction mixture before a final purification step. |
Experimental Protocols
Protocol 1: Purification by Deactivated Silica Gel Flash Chromatography
-
Preparation of Eluent: Prepare the desired mobile phase (e.g., a mixture of hexane and ethyl acetate). Add triethylamine to a final concentration of 1% (v/v).
-
Column Packing: Prepare a slurry of silica gel in the triethylamine-containing eluent. Pack the column with this slurry. Do not dry-pack the column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent to obtain a dry, free-flowing powder.
-
Elution: Carefully load the dried sample onto the top of the packed column. Begin elution with the mobile phase, starting with a lower polarity and gradually increasing it (gradient elution) if necessary.[1]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC), also using an eluent containing 1% triethylamine.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual triethylamine, co-evaporate with a solvent like toluene.
Protocol 2: Recrystallization from a Single Solvent
-
Solvent Selection: In a small test tube, add a few milligrams of the crude product. Add a few drops of a test solvent. If it dissolves immediately at room temperature, the solvent is unsuitable. If it does not dissolve, heat the mixture. If it dissolves when hot but not when cold, it is a potentially good solvent.[10]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise while heating until the solid just dissolves.[10]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[14] The slower the cooling, the larger and purer the crystals will be.[14]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum.
Visualizations
Caption: A workflow for the purification of crude this compound.
Caption: Troubleshooting flowchart for quinoline purification by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quinoline - Wikipedia [en.wikipedia.org]
- 7. Ellman’s Assay on the Surface: Thiol Quantification of Human Cofilin-1 Protein through Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Home Page [chem.ualberta.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Optimizing reaction temperature for Quinoline-3-thiol derivatization
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for optimizing the reaction temperature during the derivatization of Quinoline-3-thiol.
Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature a critical parameter in this compound derivatization?
A1: Reaction temperature is a crucial factor that significantly influences the rate of reaction, product yield, and purity. Many classical syntheses for quinoline derivatives require elevated temperatures to overcome activation energy barriers for cyclization and derivatization steps.[1] However, excessively high temperatures can lead to product decomposition, the formation of undesirable side products, or unwanted oxidation.[1][2] Therefore, careful control and optimization of the temperature are essential for a successful reaction.
Q2: What is a typical starting temperature range for these reactions?
A2: The optimal temperature depends heavily on the specific derivatizing agent, solvent, and catalyst used. For many related syntheses, temperatures can range from room temperature up to 150°C.[3][4] For reactions involving nucleophilic substitution on a chloroquinoline precursor, for instance, conditions can vary from room temperature to around 65°C.[5] It is often recommended to start with milder conditions and gradually increase the temperature while monitoring the reaction progress.
Q3: How does the choice of solvent affect the optimal reaction temperature?
A3: The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. High-boiling, inert solvents like DMF, DMSO, or mineral oil are often used for reactions that require high heat (e.g., >100°C).[1][3] The solvent can also impact reaction kinetics, so the optimal temperature may shift when the solvent system is changed.[2]
Q4: Can microwave irradiation be used to optimize the reaction?
A4: Yes, microwave-assisted synthesis is an effective technique for accelerating these reactions. It can significantly reduce reaction times and often improves yields.[3] Under microwave conditions, temperatures can be precisely controlled, typically in the range of 120-150°C for short durations (10-30 minutes).[3]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction is not proceeding as expected, and I'm getting very low yields of my target this compound derivative. What temperature-related steps can I take to troubleshoot this?
A: Low yield is a common problem that can often be traced back to suboptimal temperature settings.
-
Potential Cause 1: Insufficient Temperature. The reaction may have a high activation energy that is not being met at the current temperature.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress at each new setpoint using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature.[2] Many related syntheses require heating to between 80-120°C to proceed to completion.[3]
-
-
Potential Cause 2: Product Degradation. The set temperature might be too high, causing the starting material, intermediates, or the final product to decompose.
-
Solution: If you suspect degradation (e.g., observing charring or a multitude of spots on a TLC plate), lower the temperature. Run a series of small-scale reactions at different, lower temperatures to identify a more suitable range.[1]
-
-
Potential Cause 3: Incorrect Reaction Time. The combination of temperature and time determines the reaction's completion.
-
Solution: Ensure you are allowing sufficient time for the reaction to complete at the chosen temperature. Monitor the reaction over time to determine the point at which the starting material is consumed and the product concentration is maximized.[3]
-
Issue 2: Significant Side Product Formation
Q: My reaction is producing the desired product, but I am also observing a significant amount of impurities and side products. How can temperature be adjusted to improve purity?
A: The formation of side products is often highly sensitive to temperature.
-
Potential Cause 1: High Temperature Favoring Side Reactions. Competing reaction pathways that lead to impurities, such as the formation of oxidized species or intermediate imines, can become more favorable at higher temperatures.[2]
-
Solution: Lowering the reaction temperature can increase the selectivity towards the desired product. Even a small reduction of 10°C can sometimes dramatically reduce the rate of side reactions.
-
-
Potential Cause 2: Thiol Oxidation. The thiol group (-SH) is susceptible to oxidation, especially at elevated temperatures in the presence of air, which can lead to the formation of disulfide byproducts (R-S-S-R).[6]
-
Solution: Perform the reaction at the lowest effective temperature possible. Additionally, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation, even at higher temperatures.[2]
-
Data Presentation
The following table provides illustrative data on how reaction temperature can influence the yield and purity of a typical this compound derivatization. Actual results will vary depending on the specific substrates, reagents, and conditions.
| Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) (by HPLC) | Observations |
| 25 (Room Temp) | 24 | < 5% | > 95% | Reaction proceeds very slowly. |
| 50 | 12 | 45% | 92% | Moderate conversion, minimal side products. |
| 80 | 6 | 85% | 88% | Good yield, minor impurities observed. |
| 100 | 4 | 92% | 75% | High yield, but significant increase in side products. |
| 120 | 2 | 88% | 60% | Faster reaction, but purity is compromised due to degradation/side reactions.[1] |
Note: This data is illustrative and based on general principles of chemical kinetics and reaction optimization.
Experimental Protocols
Protocol: General Derivatization of this compound via Nucleophilic Substitution
This protocol describes a general method for derivatizing this compound with an alkyl halide. Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Reagent Preparation:
-
Dissolve this compound (1.0 mmol) in a suitable polar aprotic solvent (e.g., 10 mL of DMF or acetonitrile).
-
Add a mild base (e.g., Potassium Carbonate, K₂CO₃, 1.5 mmol) to the solution. The base acts to deprotonate the thiol, forming the more nucleophilic thiolate.
-
-
Reaction Setup:
-
Place the flask in a heating mantle or oil bath equipped with a magnetic stirrer and a temperature controller.
-
Add the derivatizing agent (e.g., an alkyl halide, 1.1 mmol) to the stirred solution.
-
If the reaction is sensitive to oxidation, purge the flask with an inert gas like nitrogen or argon.[2]
-
-
Temperature Optimization:
-
Begin stirring the reaction mixture at a moderate temperature (e.g., 50°C).
-
Monitor the reaction's progress every hour using TLC.
-
If the reaction is slow, increase the temperature in 15-20°C increments, allowing it to stabilize at each new temperature for at least one hour before re-analyzing. Do not exceed the boiling point of the solvent.
-
-
Reaction Work-up and Purification:
-
Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the crude product.
-
Filter the solid, wash it with water, and dry it under a vacuum.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure derivatized product.[5]
-
Visualizations
Experimental Workflow Diagram
Caption: General workflow for this compound derivatization.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for temperature-related issues.
References
Preventing oxidation of the thiol group in Quinoline-3-thiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling Quinoline-3-thiol, with a specific focus on preventing the oxidation of its thiol group.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Issue | Possible Cause | Recommended Solution |
| Yellowing or browning of solid this compound upon storage. | Oxidation of the thiol group to form disulfides or other colored oxidation products. This can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[1] | Store solid this compound in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen).[1] For long-term storage, keep at or below 4°C. |
| Decreased reactivity or yield in a reaction where this compound is a starting material. | The thiol group may have oxidized to a disulfide, which is less nucleophilic and may not participate in the desired reaction. | Before use, ensure the purity of this compound. If oxidation is suspected, consider purifying the material. For reactions, use deoxygenated solvents and maintain an inert atmosphere.[2] |
| Appearance of an unexpected peak in analytical data (e.g., HPLC, LC-MS) corresponding to a higher molecular weight. | Dimerization of this compound to its corresponding disulfide via oxidation. | Confirm the identity of the peak by mass spectrometry. To prevent this, follow the handling and storage recommendations. If the disulfide has already formed, it may be possible to reduce it back to the thiol. |
| Inconsistent results between experimental runs. | Variable levels of oxidation of this compound due to inconsistent handling procedures. | Standardize your experimental protocol. Ensure consistent use of deoxygenated solvents, inert atmosphere, and fresh reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation is the oxidation of the thiol (-SH) group. This is a common issue with thiols, which can be readily oxidized by atmospheric oxygen.[1][3] This oxidation process can lead to the formation of a disulfide bond between two molecules of this compound, and potentially further to sulfenic, sulfinic, and sulfonic acids.
Q2: How can I prevent the oxidation of this compound during storage?
A2: To minimize oxidation during storage, follow these best practices:
-
Inert Atmosphere: Store the solid compound under an inert gas like argon or nitrogen to displace oxygen.[1][2]
-
Light Protection: Use amber or opaque containers to protect the compound from light, which can catalyze oxidation.[1]
-
Temperature Control: Store at low temperatures (refrigerated at 2-8°C or frozen for long-term storage) to slow down the rate of oxidation.
-
Proper Sealing: Ensure the container is tightly sealed to prevent the ingress of air and moisture.[1]
Q3: What precautions should I take when handling this compound in the laboratory?
A3: Due to its air sensitivity, it is crucial to handle this compound in a controlled environment.[1][4]
-
Inert Atmosphere: Whenever possible, handle the compound in a glove box or under a continuous stream of an inert gas.[1][2][4]
-
Deoxygenated Solvents: Use solvents that have been thoroughly deoxygenated by methods such as sparging with an inert gas or by the freeze-pump-thaw technique.
-
pH Control: Be aware that thiol oxidation is generally faster at basic pH due to the formation of the more reactive thiolate anion.[2] If possible, work at a neutral or slightly acidic pH.
Q4: Can I reverse the oxidation of this compound back to its thiol form?
A4: Yes, if the oxidation has resulted in the formation of the disulfide, it can often be reversed using a reducing agent. Common laboratory reducing agents for disulfide bonds include:
-
Tris(2-carboxyethyl)phosphine (TCEP): Effective over a wide pH range and does not contain a thiol itself.[2][5]
-
Dithiothreitol (DTT): A strong reducing agent, but it is a thiol and may need to be removed before subsequent reactions.[5][6][7]
Q5: How can I monitor the oxidation of this compound?
A5: Several analytical techniques can be used to monitor the purity of this compound and detect the presence of its oxidized forms:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique to separate and quantify the thiol and its disulfide dimer. A reversed-phase C18 column is often suitable.[8][9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides separation and mass information, allowing for the definitive identification of the thiol, disulfide, and other potential oxidation products.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the thiol proton and the appearance of new signals corresponding to the oxidized product.[14][15]
-
Spectrophotometry (Ellman's Test): This colorimetric assay uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify the concentration of free thiol groups in a solution.[16][17][18]
Experimental Protocols
Protocol 1: General Handling and Preparation of a this compound Solution
-
Preparation: Before starting, ensure all glassware is clean and oven-dried to remove any moisture.
-
Inert Atmosphere: Assemble the glassware and flush the system with a dry, inert gas (argon or nitrogen) for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the experiment.
-
Solvent Deoxygenation: Use a previously deoxygenated solvent. To deoxygenate, sparge the solvent with an inert gas for at least 30 minutes.
-
Weighing: If possible, weigh the solid this compound inside a glove box. If a glove box is not available, quickly weigh the required amount and immediately place it in the reaction flask under the inert atmosphere.
-
Dissolution: Add the deoxygenated solvent to the flask containing the this compound via a cannula or a syringe. Stir the solution under the inert atmosphere until the solid is fully dissolved.
Protocol 2: Spectrophotometric Quantification of Free Thiol Content using Ellman's Reagent
-
Reagent Preparation: Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Sample Preparation: Prepare a solution of your this compound sample in the same buffer.
-
Reaction: In a cuvette, mix the DTNB solution with your sample solution. The final concentration of DTNB should be in excess.
-
Measurement: Immediately measure the absorbance of the solution at 412 nm using a spectrophotometer. The yellow color of the 2-nitro-5-thiobenzoate (TNB) anion is proportional to the amount of free thiol.
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Quantification: Calculate the concentration of the thiol using the Beer-Lambert law and the molar extinction coefficient of TNB (14,150 M-1cm-1 at pH 8.0).
Visualizations
Oxidation pathway of this compound.
References
- 1. ossila.com [ossila.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Improved Disulfide-Reducing Reagent - ChemistryViews [chemistryviews.org]
- 6. WO2004101597A2 - Methods for the reduction of disulfide bonds - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [researchportal.murdoch.edu.au]
- 11. A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.unipd.it [research.unipd.it]
- 14. Magnetic resonance spectroscopic measurement of cellular thiol reduction-oxidation state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chapter - NMR Spectroscopy for Evaluation of Lipid Oxidation | Bentham Science [benthamscience.com]
- 16. Development of a spectrophotometric method for the measurement of thiols at trace levels - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
Technical Support Center: Troubleshooting Low Reactivity of Quinoline-3-thiol in Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with quinoline-3-thiol in common coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing low reactivity in coupling reactions?
A1: The low reactivity of this compound can be attributed to several factors:
-
Moderate Nucleophilicity: While the thiolate anion, formed upon deprotonation, is a good nucleophile, the electron-withdrawing nature of the quinoline ring can reduce the electron density on the sulfur atom, thereby decreasing its nucleophilicity compared to simpler thiols.[1][2][3]
-
Steric Hindrance: The quinoline moiety can sterically hinder the approach of the thiol to the metal center in the catalytic cycle of many coupling reactions.[1][3]
-
Catalyst Inhibition: Sulfur compounds, including thiols, can act as catalyst poisons, particularly for palladium catalysts, by strongly coordinating to the metal center and deactivating it.[4]
-
Side Reactions: this compound can undergo oxidation to form a disulfide dimer, which is unreactive in the desired coupling reaction.[5]
Q2: What are the most common coupling reactions for this compound?
A2: The most common coupling reactions for forming carbon-sulfur bonds with this compound are variations of cross-coupling reactions, including:
-
Buchwald-Hartwig C-S Coupling: This palladium-catalyzed reaction is a versatile method for forming aryl thioethers.[4][6]
-
Ullmann Condensation: A copper-catalyzed reaction that can be effective for forming C-S bonds, often requiring higher temperatures than palladium-catalyzed methods.[7][8][9]
While less common for direct C-S bond formation with thiols, related cross-coupling reactions that functionalize the quinoline ring at other positions include the Suzuki, Sonogashira, and Heck reactions.[10][11][12][13][14][15][16][17][18][19]
Q3: How can I improve the yield of my coupling reaction with this compound?
A3: To improve the yield, consider optimizing the following reaction parameters:
-
Catalyst and Ligand System: Screen different palladium or copper catalysts and ligands. For palladium-catalyzed reactions, electron-rich and sterically hindered phosphine ligands are often effective.[4]
-
Base: The choice of base is crucial for deprotonating the thiol to form the more reactive thiolate. A stronger, non-nucleophilic base may be required.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction rate.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. Careful optimization is necessary.
-
Inert Atmosphere: To prevent the oxidation of the thiol to a disulfide, it is critical to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
Guide 1: Low or No Product Formation in Buchwald-Hartwig C-S Coupling
| Observed Problem | Potential Cause | Suggested Solution |
| No reaction or very low conversion | Catalyst deactivation | Increase catalyst loading. Use a more robust catalyst/ligand system (e.g., a palladacycle precatalyst). Add a ligand that is less susceptible to displacement by the thiol.[4] |
| Inefficient thiol deprotonation | Switch to a stronger base (e.g., NaOt-Bu, K3PO4). Ensure the base is sufficiently soluble in the reaction solvent. | |
| Low nucleophilicity of the thiolate | Use a more polar, aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophilicity of the thiolate.[5] | |
| Formation of disulfide byproduct | Oxidation of this compound | Thoroughly degas the solvent and reaction mixture. Maintain a strict inert atmosphere throughout the reaction. |
| Decomposition of starting materials or product | Reaction temperature is too high | Lower the reaction temperature and increase the reaction time. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. |
Guide 2: Poor Yield in Ullmann C-S Coupling
| Observed Problem | Potential Cause | Suggested Solution |
| Sluggish reaction | Low reactivity of the aryl halide | Use a more activated aryl halide (e.g., with electron-withdrawing groups). Increase the reaction temperature.[7] |
| Poor quality of copper catalyst | Use freshly prepared or activated copper powder, or a soluble copper(I) salt (e.g., CuI). | |
| Side product formation | Homocoupling of the aryl halide | Add a ligand (e.g., a diamine or an amino acid) to stabilize the copper catalyst and promote the desired cross-coupling. |
| Low product yield after workup | Product degradation | Use a milder workup procedure. Avoid strongly acidic or basic conditions if the product is sensitive. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig C-S Coupling of this compound with an Aryl Bromide
-
Reaction Setup: In a glovebox or under a stream of argon, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, 2.0 mmol) to a dry reaction vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction: Seal the vial and heat the mixture at the desired temperature (e.g., 80-110 °C) with stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Ullmann C-S Coupling of this compound with an Aryl Iodide
-
Reaction Setup: To a reaction flask, add the aryl iodide (1.0 mmol), this compound (1.5 mmol), a copper catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline, 20-40 mol%), and a base (e.g., K2CO3, 2.0 mmol).
-
Solvent Addition: Add a high-boiling polar solvent (e.g., DMF or DMSO, 5 mL).
-
Reaction: Heat the mixture at a high temperature (e.g., 120-160 °C) with stirring for 24-48 hours under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture, pour it into water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualizations
Troubleshooting Workflow for Low Coupling Reaction Yield
Caption: A logical workflow for troubleshooting low yields in coupling reactions.
Catalytic Cycle of Buchwald-Hartwig C-S Coupling
Caption: General catalytic cycle for the Buchwald-Hartwig C-S cross-coupling reaction.
Catalytic Cycle of Ullmann C-S Coupling
Caption: A plausible catalytic cycle for the copper-catalyzed Ullmann C-S coupling reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jocpr.com [jocpr.com]
- 13. nobelprize.org [nobelprize.org]
- 14. Quinoline synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Suzuki Coupling [organic-chemistry.org]
Recrystallization methods for purifying Quinoline-3-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of Quinoline-3-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to try for the recrystallization of this compound?
A1: Due to the aromatic quinoline ring and the polar thiol group, a range of solvents with varying polarities should be screened. Ethanol is often a good starting point for aromatic compounds.[1] Solvent systems like n-Hexane/Acetone, n-Hexane/THF, and n-Hexane/Ethyl Acetate are also commonly employed and can be effective.[2] Given the presence of the nitrogen heterocycle, alcoholic solvents may be particularly suitable.[3]
Q2: My this compound is colored. How can I remove colored impurities?
A2: If your compound is expected to be colorless or a different shade, colored impurities may be present. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[4][5] Use activated charcoal sparingly, as excessive amounts can lead to the loss of your desired product.[5]
Q3: How can I improve the yield of my recrystallization?
A3: A low yield can result from several factors. Ensure you are using the minimum amount of near-boiling solvent to dissolve the crude product.[4][6][7] Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[8] If the mother liquor still contains a substantial amount of the product, you can concentrate it by evaporation and attempt a second crystallization to recover more material.[6] Also, ensure the final cooling step is thorough, potentially in an ice bath, to maximize crystal precipitation.[7]
Q4: Are there any known issues with crystallizing quinoline or thiol-containing compounds?
A4: Yes, both quinoline derivatives and thiols can present challenges. Pyridine and related annulated pyridines (like quinoline) tend to crystallize less readily than their non-heteroaromatic counterparts.[3] Aryl thiols can also be tricky to crystallize.[2][3] Additionally, thiols can be susceptible to oxidation, so minimizing exposure to air and heat for extended periods is advisable.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The compound "oils out" instead of forming crystals. | The melting point of the compound is lower than the boiling point of the solvent.[5] | Add a small amount of additional solvent to the hot solution and allow it to cool more slowly. Vigorous stirring as the oil begins to form can sometimes induce crystallization.[5] |
| The compound is highly impure, leading to a significant depression of its melting point.[8][9] | Consider pre-purification by another method, such as column chromatography, or try a different solvent system.[9] | |
| No crystals form upon cooling. | Too much solvent was used.[8][9][10] | Reheat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.[8] |
| The solution is supersaturated.[9][10] | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[9] | |
| Crystals form too quickly in the funnel during hot filtration. | The solution is cooling too rapidly in the funnel.[10] | Use a pre-heated funnel and filter flask. Add a small amount of excess hot solvent before filtration to ensure the compound remains in solution.[5][10] |
| The recrystallized product is still impure. | The cooling process was too rapid, trapping impurities within the crystal lattice.[6] | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid "crash cooling" should be avoided.[6] |
| The chosen solvent is not effective at separating the specific impurities present. | Experiment with different single or mixed solvent systems. |
Suggested Recrystallization Solvents
| Solvent/Solvent System | Rationale | Notes |
| Ethanol | A versatile and commonly used solvent for aromatic compounds.[1] | A good starting point for initial screening. |
| n-Hexane / Ethyl Acetate | A non-polar/polar mixture that is effective for a wide range of organic compounds. | Can be prone to trapping ethyl acetate in the crystals; consider using a higher boiling anti-solvent like heptane.[11] |
| n-Hexane / Acetone | Another common non-polar/polar solvent system.[2] | Good for compounds that are highly soluble in acetone. |
| Toluene | Aromatic solvent that can be effective for crystallizing other aromatic compounds.[3] | Higher boiling point may be a consideration. |
| Ethanol / Water | A polar protic system that can be effective for compounds with hydrogen bonding capabilities. | The ratio will need to be carefully optimized. |
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection:
-
Place a small amount of crude this compound into several test tubes.
-
Add a few drops of a candidate solvent to each tube.
-
Observe the solubility at room temperature. A suitable solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Gently heat the test tubes to see if the compound dissolves. If it dissolves readily in the hot solvent and precipitates upon cooling, it is a good candidate.
-
If no single solvent is suitable, try a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate).
-
Continue adding the hot solvent until the compound just dissolves. Avoid adding a large excess of solvent.[6]
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Pre-heat a funnel (stemless is preferable) and a receiving Erlenmeyer flask.
-
Place a fluted filter paper in the funnel.
-
Quickly filter the hot solution to remove any insoluble impurities (and activated charcoal, if used).
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time.[7]
-
Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath to maximize the yield of crystals.[7]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[6]
-
Allow the crystals to dry completely on the filter paper with the vacuum running. For final drying, the crystals can be placed in a desiccator.
-
Experimental Workflow and Troubleshooting
Caption: Workflow for the recrystallization of this compound with integrated troubleshooting steps.
References
- 1. WO1999032440A1 - Method for preparing aromatic thiols and derivatives, reagents, intermediate products and method for obtaining them - Google Patents [patents.google.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Recrystallization [wiredchemist.com]
- 6. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Column Chromatography of Quinoline-3-thiol Isomers
Welcome to the technical support center for the chromatographic separation of quinoline-3-thiol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in the purification of these compounds. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the separation of this compound isomers?
A1: For the separation of this compound isomers, silica gel is the most common and recommended stationary phase for column chromatography.[1][2] However, due to the basic nature of the quinoline nitrogen, interactions with acidic silanol groups on the silica surface can lead to issues like peak tailing and potential compound degradation.[3] If such problems arise, consider using deactivated silica gel or alternative stationary phases.[3][4]
Q2: How can I prevent peak tailing during the column chromatography of this compound isomers?
A2: Peak tailing is a frequent issue when separating basic compounds like quinolines on silica gel.[3] This is often due to strong interactions between the basic nitrogen atom and acidic silanol groups on the stationary phase. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase.[3] A concentration of 0.5-2% is typically effective.
Q3: What should I do if my this compound isomers are degrading on the silica gel column?
A3: Decomposition on silica gel can be a significant problem for sensitive quinoline derivatives.[3] To address this, consider the following strategies:
-
Deactivate the Silica Gel: Pre-treat the silica gel by preparing a slurry with the eluent containing a small percentage of a base like triethylamine before packing the column.[3]
-
Use an Alternative Stationary Phase: Neutral or basic alumina can be a good substitute for silica gel.[3] For particularly sensitive compounds, Florisil or cellulose might also be suitable.[3]
-
Reversed-Phase Chromatography: If the isomers are sufficiently non-polar, reversed-phase silica (like C18) can be an effective method to avoid degradation.[3]
Q4: How do I select an appropriate mobile phase for separating this compound isomers?
A4: The choice of mobile phase is critical for achieving good separation.[5] For normal-phase chromatography on silica gel, a mixture of a non-polar solvent (like hexane or cyclohexane) and a more polar solvent (such as ethyl acetate or dichloromethane) is a good starting point. The polarity of the eluent can be gradually increased to facilitate the elution of the compounds. Thin Layer Chromatography (TLC) is an essential tool for determining the optimal solvent system before running the column.[3] Aim for an Rf value of 0.2-0.3 for the target compounds.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound isomers.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Separation of Isomers | - Inappropriate mobile phase polarity.- Co-elution of isomers. | - Optimize the mobile phase using TLC. Test various solvent systems with different polarities and selectivities.- Consider using a stationary phase with different selectivity, such as a pentafluorophenyl (PFP) column, which can offer enhanced separation for positional isomers.[6] |
| Significant Peak Tailing | - Strong interaction of the basic quinoline nitrogen with acidic silanol groups on the silica gel.[3] | - Add a basic modifier like 0.5-2% triethylamine to the mobile phase.[3]- Use a deactivated silica gel or an alternative stationary phase like neutral alumina.[3] |
| Compound Degradation on the Column | - Acidity of the silica gel.[3]- Sensitivity of the thiol group to oxidation. | - Deactivate the silica gel with a base before use.[3]- Use a less acidic stationary phase like alumina or Florisil.[3]- Work quickly and consider running the column at a lower temperature.- If possible, perform the chromatography under an inert atmosphere (e.g., nitrogen or argon). |
| Low Recovery of the Product | - Irreversible adsorption to the stationary phase.- Compound decomposition. | - Add a basic modifier to the eluent to reduce strong acidic interactions.- Use a less acidic or deactivated stationary phase.[3]- Ensure the chosen mobile phase has adequate solvating power for the isomers. |
| Compound Elutes too Quickly (Low Retention) | - The mobile phase is too polar. | - Decrease the proportion of the polar solvent in your mobile phase system. |
| Compound Does Not Elute (High Retention) | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution).[4] |
Experimental Protocols
General Protocol for Column Chromatography of Quinoline Derivatives on Silica Gel:
-
Solvent System Selection:
-
Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate.
-
Test different ratios to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired isomer.[3]
-
If peak tailing is observed on the TLC plate, add 0.5-1% triethylamine to the developing solvent.
-
-
Column Packing:
-
Select a column of appropriate size.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free bed.
-
-
Sample Loading:
-
Dissolve the crude mixture of this compound isomers in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Alternatively, for poorly soluble compounds, use a dry-loading technique by adsorbing the sample onto a small amount of silica gel and then adding it to the top of the column.[7]
-
-
Elution:
-
Begin elution with the least polar solvent system determined from your TLC analysis.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the more strongly retained components.
-
Collect fractions and monitor their composition by TLC.
-
-
Fraction Analysis:
-
Combine the fractions containing the pure desired isomer.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Visualizations
Caption: A typical experimental workflow for column chromatography purification.
References
- 1. column-chromatography.com [column-chromatography.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. agilent.com [agilent.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Stability issues of Quinoline-3-thiol in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Quinoline-3-thiol in various solvents. Due to the limited availability of direct quantitative stability data in published literature, this guide focuses on empowering users to conduct their own stability assessments through detailed troubleshooting, frequently asked questions, and robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: I've noticed my solution of this compound turning yellow/brown over time. What is causing this discoloration?
A1: Discoloration, typically to yellow and then brown, is a common indicator of degradation for quinoline-containing compounds.[1] This is often a result of oxidation or photodegradation upon exposure to light and air.[1] The thiol group is also susceptible to oxidation, which can contribute to the formation of colored byproducts. It is crucial to store your solutions protected from light and in a tightly sealed container.[2][3]
Q2: My experimental results are inconsistent when using a stock solution of this compound. Could this be a stability issue?
A2: Yes, inconsistent results and a loss of potency are classic signs of compound degradation.[1] Both the quinoline ring and the thiol group can degrade under various conditions, affecting the concentration and purity of your active compound. It is highly recommended to prepare fresh solutions for sensitive experiments or to validate the stability of your stock solutions under your specific storage conditions.
Q3: What are the primary factors that influence the stability of this compound in solution?
A3: The stability of this compound is primarily influenced by:
-
pH: The stability of both quinolines and thiols is highly pH-dependent. Quinoline derivatives can be unstable in both acidic and basic conditions.[1][4][5] Thiols are more susceptible to oxidation at neutral to alkaline pH, leading to the formation of disulfides.[6]
-
Solvent: The choice of solvent can significantly impact stability. Protic solvents may participate in degradation pathways, while aprotic solvents might offer better stability, although solubility can be a limiting factor.
-
Light: Many quinoline compounds are photosensitive and can degrade upon exposure to UV or even ambient light.[1]
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[1] Storing solutions at lower temperatures (e.g., refrigerated or frozen) can slow down these processes.
-
Oxygen: The presence of dissolved oxygen can lead to the oxidation of the thiol group, forming disulfide bridges and other oxidized species.
Q4: In which solvents is this compound likely to be most stable?
A4: While specific data is limited, general principles suggest that deoxygenated, aprotic solvents stored in the dark at low temperatures would provide the most stable environment. For aqueous solutions, a slightly acidic pH (e.g., pH 5) may offer better stability for the thiol group by reducing its oxidation, though the stability of the quinoline ring at this pH should also be considered.[6] It is essential to experimentally determine the optimal solvent and pH for your specific application.
Q5: How can I monitor the degradation of my this compound solution?
A5: You can monitor the degradation by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. HPLC is ideal for separating the parent compound from its degradation products and quantifying the loss of the active ingredient over time.[1][7] UV-Vis spectroscopy can be used to observe changes in the absorption spectrum, which often indicate degradation.[8]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Rapid Discoloration of Solution
-
Possible Cause: Photodegradation or oxidation.
-
Troubleshooting Steps:
-
Store the solution in an amber vial or wrap the container in aluminum foil to protect it from light.
-
Use deoxygenated solvents by purging with nitrogen or argon before preparing the solution.
-
Store the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare smaller batches of the solution more frequently to minimize storage time.
-
Issue 2: Precipitation from Solution Over Time
-
Possible Cause: Poor solubility of the compound or its degradation products in the chosen solvent.
-
Troubleshooting Steps:
-
Ensure you are using a solvent in which this compound is highly soluble.
-
Consider using a co-solvent system to improve solubility.
-
Filter the solution after preparation to remove any initial undissolved material.
-
Investigate if the precipitate is the original compound or a degradation product through analytical techniques like HPLC or NMR.
-
Issue 3: Loss of Activity in Biological Assays
-
Possible Cause: Degradation of the compound leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Perform a stability study of this compound in your assay buffer under the same conditions as your experiment (temperature, light exposure).
-
Quantify the concentration of this compound using a validated HPLC method before and after the experiment.
-
Prepare fresh solutions immediately before each experiment.
-
Consider the possibility of the compound reacting with other components in your assay medium.
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC
This protocol outlines a general procedure for conducting a stability study of this compound in a chosen solvent.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
2. Stability Study Setup:
-
Aliquot the stock solution into several amber HPLC vials.
-
Store the vials under different conditions you wish to test (e.g., room temperature, 4°C, protected from light, exposed to light).
-
Prepare a control sample stored at -20°C, which will be considered the baseline (t=0).
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial from each storage condition.
-
Analyze the samples using a validated, stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase could consist of a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to ensure good peak shape.
-
Monitor the chromatogram at a wavelength where this compound has strong absorbance (this can be determined by a UV-Vis scan).
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Observe the appearance of new peaks in the chromatogram, which correspond to degradation products.
Protocol 2: Quantification of Free Thiol Groups using Ellman's Assay
This protocol can be used to specifically assess the stability of the thiol group by measuring its concentration over time.
1. Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.
-
DTNB Solution: Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the reaction buffer to a final concentration of 4 mg/mL.
-
Thiol Standard: Prepare a series of known concentrations of a thiol standard (e.g., L-cysteine) in the reaction buffer.
2. Sample Preparation:
-
Dilute your this compound solution in the reaction buffer to a concentration that will fall within the range of your standard curve.
3. Assay Procedure:
-
In a 96-well plate or cuvettes, add a fixed volume of each standard and sample.
-
Add reaction buffer to bring the total volume to a consistent level (e.g., 190 µL).
-
Initiate the reaction by adding a small volume of the DTNB solution (e.g., 10 µL) to each well. Mix gently.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 412 nm using a spectrophotometer or plate reader.
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.
-
Use the standard curve to determine the concentration of free thiols in your test samples at different time points of your stability study.
Data Presentation
The following table provides a template for summarizing your experimental stability data for this compound in different solvents. An example with hypothetical data is included for illustrative purposes.
| Solvent System | Temperature (°C) | Light Condition | % Remaining after 24h (Hypothetical) | Observations (Hypothetical) |
| Acetonitrile | 25 | Ambient | 95% | Slight yellowing |
| Acetonitrile | 25 | Dark | 99% | No change |
| Methanol | 25 | Dark | 92% | Minor degradation peak in HPLC |
| Water, pH 7.4 | 25 | Dark | 85% | Significant disulfide peak in HPLC |
| Water, pH 5.0 | 25 | Dark | 96% | Minimal degradation |
| DMSO | 25 | Dark | 98% | No change |
Visualizations
The following diagrams illustrate the workflow for assessing the stability of this compound and the troubleshooting logic for common issues.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting guide for common stability issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. [Absorption spectra analysis in the degradation process of quinoline in aqueous solution by VUV lights] - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid disulfide bond formation in Quinoline-3-thiol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinoline-3-thiol. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments, with a focus on preventing the common side reaction of disulfide bond formation.
Troubleshooting Guide
Issue: My reaction is forming a significant amount of disulfide-linked dimer of this compound.
This is a common issue arising from the oxidation of the thiol group. Here’s a step-by-step guide to troubleshoot and minimize this unwanted side reaction.
-
Control the Reaction Atmosphere:
-
Problem: Oxygen in the air is a primary culprit for oxidizing thiols to disulfides.
-
Solution: Perform your reaction under an inert atmosphere. Purge your reaction vessel with an inert gas like argon or nitrogen before adding your reagents and maintain a positive pressure of the inert gas throughout the experiment. Degassing your solvents and solutions by sparging with an inert gas or using freeze-pump-thaw cycles is also highly recommended.[1][2]
-
-
Optimize the pH of the Reaction Mixture:
-
Problem: The thiolate anion (RS⁻) is much more susceptible to oxidation than the neutral thiol (RSH). The formation of the thiolate is pH-dependent.
-
Solution: Maintain a slightly acidic to neutral pH. The pKa of the thiol group in this compound is approximately 6.13. To minimize the concentration of the highly reactive thiolate anion, it is advisable to keep the reaction pH below this value. A pH range of 5.5-6.5 is a good starting point.[1]
-
-
Utilize Chelating Agents:
-
Problem: Trace metal ions (e.g., Cu²⁺, Fe³⁺) in your reagents or solvents can catalyze the oxidation of thiols.
-
Solution: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to your reaction mixture at a concentration of 1-5 mM. EDTA will sequester these metal ions and prevent them from participating in the oxidation process.[1]
-
-
Incorporate a Reducing Agent:
-
Problem: Even with the above precautions, some oxidation may still occur.
-
Solution: Add a reducing agent to the reaction mixture to maintain the thiol in its reduced state.
-
Tris(2-carboxyethyl)phosphine (TCEP): Often the preferred choice as it is a potent, odorless, and stable reducing agent that is effective over a wide pH range and does not need to be removed before subsequent reactions like maleimide conjugations.[1]
-
Dithiothreitol (DTT): A strong reducing agent, but any excess must be removed before proceeding with reactions where it might compete with your desired thiol, for example, in reactions with maleimides.[1]
-
-
-
Protect the Thiol Group:
-
Problem: If the thiol group is not the desired reactive site in a particular step of your synthesis.
-
Solution: Use a protecting group for the thiol. The trityl (Trt) group is a common choice for protecting thiols in quinoline derivatives. It is stable under many reaction conditions and can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA, in the presence of a scavenger like triethylsilane, Et₃SiH).
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of disulfide bond formation in reactions with this compound?
A1: The primary cause is the oxidation of the thiol group (-SH) to form a disulfide bond (-S-S-). This oxidation is readily promoted by factors such as the presence of atmospheric oxygen, trace metal ions that act as catalysts, and a pH that is significantly above the pKa of the thiol group, which leads to the formation of the more easily oxidized thiolate anion.[1][2]
Q2: What is the optimal pH for running reactions with this compound to avoid disulfide formation?
A2: The pKa of the thiol group in this compound is approximately 6.13. To minimize the formation of the highly reactive thiolate anion, it is recommended to conduct reactions at a pH below this value. A pH range of 5.5 to 6.5 is generally a good starting point to balance minimizing oxidation while maintaining sufficient nucleophilicity for many reactions.
Q3: Can I use DTT or TCEP with my this compound reaction? Is one better than the other?
A3: Both DTT and TCEP are effective reducing agents for preventing disulfide bond formation. TCEP is often preferred because it is more stable, odorless, and does not interfere with subsequent maleimide-based conjugation reactions.[1] DTT is also a powerful reducing agent; however, if you plan a subsequent step involving electrophiles that can react with thiols, any excess DTT must be removed.
Q4: How can I remove a trityl protecting group from my this compound derivative?
A4: The trityl (Trt) group is typically removed under acidic conditions. A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). It is crucial to include a scavenger, such as triethylsilane (Et₃SiH), to trap the liberated trityl cation and prevent it from re-reacting with the deprotected thiol.
Q5: Are there any specific solvents I should use or avoid?
A5: The choice of solvent will depend on your specific reaction. However, it is always good practice to use high-purity, degassed solvents to minimize dissolved oxygen. Anhydrous solvents should be used when reactions are sensitive to moisture.
Experimental Protocols
General Protocol for a Nucleophilic Substitution Reaction with this compound
This protocol provides a general guideline for reacting this compound as a nucleophile while minimizing disulfide formation.
Materials:
-
This compound
-
Electrophile
-
Degassed, anhydrous solvent (e.g., DMF, Acetonitrile)
-
Base (if required for the reaction, e.g., a non-nucleophilic base like DBU or a weak inorganic base like K₂CO₃)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Ethylenediaminetetraacetic acid (EDTA)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: Assemble your reaction glassware and ensure it is dry. Place a stir bar in the reaction flask.
-
Inert Atmosphere: Purge the reaction flask with argon or nitrogen for 10-15 minutes.
-
Reagent Preparation:
-
In the reaction flask, dissolve this compound in the degassed solvent.
-
Add EDTA to a final concentration of 1-5 mM.
-
Add TCEP hydrochloride to a final concentration of 1-5 mM. If a base is used, ensure the TCEP is compatible or adjust the pH accordingly.
-
-
Reaction Initiation:
-
If your reaction requires a base, add it to the solution.
-
Add the electrophile to the reaction mixture.
-
-
Reaction Monitoring: Maintain a positive pressure of inert gas and stir the reaction at the desired temperature. Monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, proceed with your standard work-up and purification protocol.
Data Presentation
Table 1: Summary of Strategies to Mitigate Disulfide Bond Formation
| Strategy | Parameter | Recommended Conditions | Rationale |
| Atmosphere Control | Gas | Inert (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen.[2] |
| Solvents | Degassed | Removes dissolved oxygen.[1] | |
| pH Control | pH Range | 5.5 - 6.5 | Minimizes the concentration of the easily oxidized thiolate anion (pKa of this compound is ~6.13).[1] |
| Chelation | Additive | EDTA (1-5 mM) | Sequesters catalytic metal ions.[1] |
| Reduction | Additive | TCEP (1-5 mM) or DTT | Maintains the thiol in a reduced state.[1] |
| Thiol Protection | Protecting Group | Trityl (Trt) | Masks the thiol group during other synthetic steps. |
Mandatory Visualization
Caption: Troubleshooting workflow to prevent disulfide bond formation.
References
Technical Support Center: Catalyst Selection for Efficient Synthesis of Quinoline-3-thiol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of quinoline-3-thiol derivatives. The following sections offer detailed experimental protocols, catalyst performance data, and solutions to common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing this compound derivatives?
A1: A prevalent method for synthesizing this compound derivatives involves the use of 2-chloroquinoline-3-carbaldehydes as precursors. These are subsequently thiolated using sulfur reagents like sodium hydrosulfide (NaSH) or sodium sulfide (Na₂S).[1] Another approach begins with ortho-substituted anilines, which can undergo cyclization and subsequent functionalization to yield the desired this compound scaffold.
Q2: How do I select an appropriate catalyst for my this compound synthesis?
A2: Catalyst selection is critical and depends on the specific reaction pathway. For syntheses involving C-H activation, cross-coupling, and cyclization reactions, transition metal catalysts based on copper, palladium, iron, and rhodium are widely employed.[1] For greener and more sustainable approaches, heterogeneous solid acid catalysts such as zeolites or Nafion NR50, particularly under microwave irradiation, have demonstrated effectiveness in quinoline synthesis.[1] Nanocatalysts are also gaining traction due to their high efficiency and recyclability. It is advisable to screen a variety of catalysts and optimize the catalyst loading to determine the best conditions for your specific substrates.[1]
Q3: My reaction is resulting in a low yield of the desired this compound. What are the primary factors to investigate?
A3: Low yields can stem from several factors. Initially, verify the purity of all starting materials and reagents, and ensure that solvents are anhydrous, especially if the reaction is sensitive to moisture.[1] Re-evaluate the stoichiometry of your reactants, as an improper ratio can significantly hinder the reaction's progress.[1] Additionally, confirm that the reaction temperature and duration are optimized, as deviations can lead to incomplete reactions or degradation of the product.[1]
Q4: I'm observing the formation of significant side products. How can these be minimized?
A4: The formation of side products, such as imines or oxidized species like disulfides, is a common challenge.[1] To mitigate these, optimizing the reaction atmosphere is crucial. Some reactions may benefit from an inert atmosphere (e.g., argon or nitrogen) to prevent unwanted oxidation of the thiol group to a disulfide.[1] Conversely, some cyclization steps may require an oxygen atmosphere to facilitate dehydrogenation.[1] Adjusting the catalyst and solvent system can also help to steer the reaction toward the desired product and minimize the formation of byproducts.
Q5: What are the best practices for handling and purifying this compound derivatives?
A5: Quinoline-3-thiols can be susceptible to air oxidation. It is advisable to work under an inert atmosphere when possible, especially during purification and storage. For purification, column chromatography on silica gel is a standard method. The crude product should be carefully loaded onto the column, and an appropriate eluent system (e.g., hexane/ethyl acetate) should be used to separate the desired product from impurities. The purified product should be stored under an inert atmosphere and protected from light to prevent degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Impure starting materials or reagents- Incorrect reaction temperature or time- Moisture in the reaction | - Use a fresh batch of catalyst or screen different catalysts.- Verify the purity of all chemicals using appropriate analytical techniques.- Optimize the reaction temperature and monitor the reaction progress using TLC.- Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Formation of Disulfide Byproduct | - Oxidation of the thiol group by atmospheric oxygen. | - Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Consider adding a mild reducing agent during work-up, if compatible with the product. |
| Presence of Unreacted 2-Chloroquinoline Precursor | - Incomplete reaction- Insufficient amount of sulfur reagent | - Increase the reaction time or temperature.- Increase the molar equivalent of the sulfur reagent (e.g., NaSH or Na₂S). |
| Formation of Tarry, Polymeric Materials | - Harsh reaction conditions (e.g., strong acids, high temperatures)- Polymerization of starting materials or intermediates | - Use milder reaction conditions.- Consider using a protecting group for sensitive functionalities.- Optimize the rate of addition of reagents to avoid high local concentrations. |
| Difficulty in Product Isolation/Purification | - Product is highly polar and adsorbs strongly to silica gel.- Product is unstable on silica gel. | - Use a different stationary phase for chromatography (e.g., alumina).- Consider purification by recrystallization.- Minimize the time the product spends on the chromatography column. |
Catalyst Performance Data
The following table summarizes the performance of various catalytic systems in the synthesis of quinoline derivatives. While specific data for this compound is limited, this table provides a comparative overview of catalyst efficacy in related syntheses, offering a starting point for catalyst selection.
| Catalyst | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| Cu(OAc)₂ | 2-aminoaryl alcohols and ketones | Mild conditions | Good | [2] |
| FeCl₃ | Anilines and terminal alkynes | Not specified | Good | [2] |
| Yb(OTf)₃ | Aldehydes, amines, and alkynes | Not specified | Higher than FeCl₃ | [3] |
| ZnO/CNT Nanocatalyst | 2-aminoaryl ketones and α-methylene carbonyls | Solvent-free | 24-99 | |
| Fe₃O₄-supported ionic liquid | 2-aminoaryl ketone and α-methylene carbonyl | Ethanol, reflux | 68-96 | |
| Ru nanolayers on Pr₂O₃ | 2-aminobenzyl alcohol and ketones | Mesitylene, 170°C, 24h | 51-95 |
Experimental Protocols
Protocol 1: Synthesis of 2-Mercaptoquinoline-3-carbaldehyde from 2-Chloroquinoline-3-carbaldehyde
This protocol details the nucleophilic substitution of the chloro group with a sulfur nucleophile.
Materials:
-
2-Chloroquinoline-3-carbaldehyde
-
Sodium sulfide (Na₂S)
-
Dry N,N-dimethylformamide (DMF)
-
Ice-water
-
Acetic acid
Procedure:
-
Dissolve 2-chloroquinoline-3-carbaldehyde (1.0 mmol) in dry DMF (5 mL) in a round-bottom flask.
-
Add powdered sodium sulfide (1.5 mmol, 1.5 equiv.).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Acidify the mixture with acetic acid to precipitate the product.
-
Filter the resulting precipitate, wash it thoroughly with water, and dry it to obtain the 2-mercaptoquinoline-3-carbaldehyde.
Protocol 2: General Procedure for Nanocatalyst-Mediated Synthesis of Polysubstituted Quinolines
This protocol provides a general method for synthesizing quinoline derivatives using a reusable nanocatalyst, which can be adapted for this compound synthesis with appropriate precursors.
Materials:
-
2-aminoaryl ketone (or analogous precursor for this compound) (1 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
Nanocatalyst (e.g., Fe₃O₄-supported ionic liquid) (0.02 g)
-
Ethanol (5 mL) (if not solvent-free)
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and the nanocatalyst (0.02 g).
-
If the reaction is not solvent-free, add ethanol (5 mL) as the solvent.
-
Stir the reaction mixture at the optimized temperature (e.g., 60-100°C) for the required time (e.g., 2 hours).
-
Monitor the progress of the reaction using TLC.
-
Upon completion, if the catalyst is magnetic, it can be separated using an external magnet. Otherwise, the catalyst can be removed by filtration.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired quinoline derivative.
-
The recovered catalyst can be washed with a suitable solvent (e.g., ethanol), dried, and reused for subsequent reactions.
Mandatory Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound derivatives.
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
Managing exothermic reactions in large-scale Quinoline-3-thiol synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for managing exothermic reactions during the large-scale synthesis of Quinoline-3-thiol. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of exothermicity in this compound synthesis?
A1: The primary exothermic event in common synthesis routes, such as the reaction of a halo-quinoline (e.g., 3-chloroquinoline) with a sulfur nucleophile like sodium hydrosulfide (NaSH), is the nucleophilic aromatic substitution (SNAr) reaction itself. The formation of the stable carbon-sulfur bond releases a significant amount of energy as heat.
Q2: What are the main risks associated with an uncontrolled exothermic reaction on a large scale?
A2: Uncontrolled exothermic reactions, or "thermal runaways," pose significant safety hazards. The primary risks include a rapid increase in temperature and pressure within the reactor, which can exceed the equipment's limits and potentially lead to an explosion.[1] This can also cause the release of toxic gases, as quinoline compounds can produce nitrogen oxides in a fire.[1] Additionally, excessive heat can degrade both the reactants and the desired product, leading to low yields and the formation of hazardous byproducts.
Q3: How can the heat of reaction be managed in a large reactor?
A3: Managing reaction heat involves a robust temperature control system.[2] This typically includes a jacketed reactor connected to a chiller or thermal control unit that circulates a heat-transfer fluid to remove energy.[3][4] Key strategies include:
-
Controlled Reagent Addition: Adding the most reactive reagent slowly over time (semi-batch operation) to control the rate of heat generation.
-
Adequate Cooling Capacity: Ensuring the cooling system can remove heat faster than it is generated at the desired reaction rate.[3]
-
Efficient Mixing: Maintaining good agitation to ensure uniform temperature throughout the reactor and efficient heat transfer to the cooling surfaces.[5]
-
Solvent Choice: Using a solvent with a suitable boiling point and heat capacity to help absorb and dissipate heat.
Q4: What are the critical process parameters to monitor during the reaction?
A4: Continuous monitoring is essential for safety and control. Critical parameters include:
-
Internal Reactor Temperature: The most critical indicator of the reaction rate.
-
Jacket Inlet/Outlet Temperature: Shows the performance of the cooling system.
-
Reagent Addition Rate: Directly controls the rate of heat generation.
-
Agitator Speed and Power Draw: Ensures proper mixing.
-
Reactor Pressure: Monitors for any unexpected gas formation or boiling.
Troubleshooting Guide
Problem 1: The reactor temperature is rising too quickly, even with the cooling system at maximum capacity.
-
Possible Cause 1: Reagent addition is too fast. The rate of heat generation is exceeding the cooling system's maximum heat removal rate.
-
Solution: Immediately stop the addition of the reagent. Allow the reactor temperature to stabilize or decrease to the setpoint before resuming addition at a significantly reduced rate.
-
-
Possible Cause 2: Inadequate cooling. The chiller may not be functioning correctly, or the heat transfer fluid flow rate might be too low.
-
Solution: Verify the chiller's operational status and setpoint. Check for any obstructions in the heat transfer fluid lines. Ensure the pump is operating at the correct speed.
-
-
Possible Cause 3: Poor mixing. If the agitator is not effective, localized "hot spots" can form where the reaction is proceeding much faster.
-
Solution: Confirm the agitator is running at the specified speed. If the problem persists, the agitation system may need to be redesigned for better efficiency at the current scale.[5]
-
Problem 2: I've started the reagent addition, but the reaction hasn't initiated, and the temperature is not rising as expected.
-
Possible Cause 1: Induction period. Some reactions exhibit an induction period where an intermediate must build up before the main exothermic reaction begins. This is a hazardous situation, as the unreacted reagent can accumulate and then react very rapidly.
-
Solution: Stop the reagent addition immediately. Do not add more reagent until the reaction initiates. If possible, consider adding a small amount of previously successful reaction mass ("seeding") to initiate the reaction under controlled conditions. Never increase the reactor temperature to "force" the reaction to start, as this can lead to a more violent runaway if it initiates.
-
-
Possible Cause 2: Impure reagents or catalyst issue. Impurities in the starting materials or a deactivated catalyst (if applicable) can prevent the reaction from starting.[5]
-
Solution: Safely quench the reaction and analyze a sample to confirm the presence and purity of all reactants. Verify catalyst activity on a small scale if one is used.
-
Problem 3: My final product yield is low, and I'm observing significant impurities.
-
Possible Cause 1: Poor temperature control. Excursions to higher temperatures, even for short periods, can cause side reactions or product degradation.
-
Solution: Review the batch temperature logs to identify any deviations from the setpoint. Optimize the reagent addition rate and cooling parameters to maintain a stable temperature profile.
-
-
Possible Cause 2: Incorrect stoichiometry or workup procedure.
-
Solution: Verify all raw material charges. Review the workup and purification procedures for potential sources of product loss or degradation.[5]
-
Experimental Protocols
Hypothetical Protocol: Large-Scale Synthesis of this compound
This protocol describes the synthesis of this compound from 3-chloroquinoline and sodium hydrosulfide (NaSH) in a 500 L jacketed reactor.
Materials:
-
3-Chloroquinoline: 50.0 kg
-
Sodium Hydrosulfide (NaSH), 70% flakes: 26.5 kg
-
N,N-Dimethylformamide (DMF): 250 L
-
Deionized Water: 50 L
Procedure:
-
Reactor Preparation: Ensure the 500 L reactor is clean, dry, and purged with nitrogen. Start the agitator at a low speed (e.g., 50 RPM).
-
Charge Initial Reagents: Charge the reactor with 3-chloroquinoline (50.0 kg) and N,N-Dimethylformamide (250 L).
-
Cooling: Set the jacket temperature control system to 10°C and cool the reactor contents to between 15-20°C.
-
Prepare Nucleophile Solution: In a separate, well-ventilated area, carefully and slowly dissolve the NaSH flakes (26.5 kg) in deionized water (50 L) in a suitable container. Caution: This dissolution is exothermic and may release H₂S gas. Perform this in a fume hood or with appropriate local exhaust ventilation. Cool the resulting solution to below 25°C.
-
Semi-Batch Addition: Begin the controlled, subsurface addition of the NaSH solution to the reactor via a dosing pump. Set the initial addition rate to approximately 1.0 L/min.
-
Temperature Monitoring and Control: Continuously monitor the internal reactor temperature. The target is to maintain the temperature between 25-30°C. If the temperature exceeds 30°C, stop the addition. If it exceeds 35°C, initiate emergency cooling procedures. Adjust the addition rate to maintain the target temperature range.
-
Reaction Completion: After the addition is complete (approx. 1-2 hours), maintain the reaction mixture at 30°C for an additional 2 hours to ensure complete conversion.
-
Workup: (Procedure for quenching, extraction, and isolation would follow here).
Data Presentation
Table 1: Comparison of Reactor Cooling Methods
| Cooling Method | Typical Heat Transfer Coefficient (W/m²·K) | Response Time | Scalability | Notes |
| Jacket Cooling | 300 - 800 | Moderate | Excellent | Standard for large reactors; surface area-to-volume ratio decreases on scale-up.[6] |
| Internal Coils | 500 - 1500 | Fast | Good | Adds significant heat transfer area but can interfere with mixing and is harder to clean. |
| External Loop | 800 - 2000 | Very Fast | Excellent | Offers the best heat transfer and control but requires an external pump and heat exchanger.[6] |
Table 2: Effect of NaSH Addition Time on Peak Reaction Temperature (Simulated Data)
| Total Addition Time (minutes) | Average Addition Rate (L/min) | Peak Temperature (°C) | Observations |
| 30 | 2.53 | 48°C | Exceeds safety margin; high risk of side product formation. |
| 60 | 1.27 | 34°C | Within acceptable limits but requires vigilant monitoring. |
| 90 | 0.84 | 29°C | Optimal control; stable temperature profile maintained. |
| 120 | 0.63 | 26°C | Very safe; may unnecessarily prolong the batch time. |
Visualizations
Caption: Workflow for managing an exothermic chemical reaction.
Caption: Troubleshooting logic for a thermal runaway event.
Caption: Components of a temperature-controlled reactor system.
References
- 1. nj.gov [nj.gov]
- 2. Temperature Control Systems in Chemical Reactor-LNEYA [lneya-online.com]
- 3. Large Reactor Temperature Control with Chillers [lneya.com]
- 4. labunlimited.com [labunlimited.com]
- 5. benchchem.com [benchchem.com]
- 6. Heating of chemical reactors with thermal oil boilers | Pirobloc [pirobloc.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Quinoline-3-thiol and Quinoline-2-thiol for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, quinoline thiols serve as pivotal building blocks in the synthesis of a wide array of biologically active compounds. The position of the thiol group on the quinoline ring profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides a detailed comparison of the reactivity of quinoline-3-thiol and quinoline-2-thiol, offering insights supported by experimental data and established chemical principles to aid researchers in drug discovery and development.
Physicochemical Properties and Tautomerism
A fundamental aspect influencing the reactivity of these isomers is their electronic structure and tautomeric equilibrium. Quinoline-2-thiol predominantly exists in its thione tautomeric form, quinoline-2(1H)-thione. This equilibrium is a critical consideration in its reactivity. In contrast, the tautomerism of this compound is less pronounced, with the thiol form being more prevalent.
| Property | This compound | Quinoline-2-thiol |
| Molecular Formula | C₉H₇NS | C₉H₇NS |
| Molecular Weight | 161.23 g/mol | 161.23 g/mol |
| pKa | pK₁: 2.33 (+1), pK₂: 6.13 (0) (at 20°C)[1] | pK₁: -1.44 (+1), pK₂: 10.21 (0) (at 20°C) |
| Tautomerism | Predominantly exists as the thiol. | Exists in equilibrium with its thione tautomer, quinoline-2(1H)-thione, which is often the major form. |
| ¹H NMR (CDCl₃, ppm) | Data not readily available in a comparable format. | ~13.47 (s, 1H, SH), 7.69-7.33 (m, 6H, Ar-H) |
| ¹³C NMR (CDCl₃, ppm) | Data not readily available in a comparable format. | Data not readily available in a comparable format. |
Caption: Comparative summary of the physicochemical properties of this compound and Quinoline-2-thiol.
Reactivity Comparison: A Deeper Dive
The difference in the electronic environment of the sulfur atom in the 2- and 3-positions of the quinoline ring dictates their reactivity profiles, particularly their nucleophilicity and susceptibility to oxidation.
Nucleophilicity
The nucleophilicity of a thiol is closely related to the acidity of the S-H bond, as the thiolate anion (RS⁻) is the primary nucleophilic species. A lower pKa indicates a stronger acid and, consequently, a more stable (less basic and less nucleophilic) conjugate base.
Based on the available pKa data, This compound (pK₂ = 6.13) is a stronger acid than quinoline-2-thiol (pK₂ = 10.21) in its neutral form. This suggests that at a given pH, this compound will have a higher concentration of the less nucleophilic thiolate anion compared to quinoline-2-thiol. Therefore, quinoline-2-thiol is expected to be the more potent nucleophile .
This enhanced nucleophilicity of quinoline-2-thiol can be attributed to the electron-donating effect of the nitrogen atom at the adjacent position, which increases the electron density on the sulfur atom.
References
Performance of Quinoline-3-Thiol Based Corrosion Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quinoline and its derivatives, particularly those incorporating thiol functionalities, are a promising class of corrosion inhibitors. Their efficacy stems from the presence of heteroatoms (nitrogen and sulfur) and the planar quinoline ring, which facilitate strong adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents. This guide provides a comparative overview of the performance of quinoline-based thiol inhibitors against other thiol compounds, supported by available experimental data.
Disclaimer: Direct comparative studies on the corrosion inhibition performance of quinoline-3-thiol against other thiol-based inhibitors under identical experimental conditions are limited in the readily available scientific literature. Therefore, this guide presents a compilation of data from various studies on different quinoline derivatives and thiol compounds to provide a broader perspective on their relative performance. The experimental conditions, such as the corrosive medium, temperature, and inhibitor concentration, significantly influence the inhibition efficiency.
Quantitative Performance Data
The following table summarizes the corrosion inhibition efficiency of various quinoline derivatives and other thiol-based inhibitors on mild steel in acidic media, as determined by different experimental techniques.
| Inhibitor Class | Specific Compound | Corrosive Medium | Concentration | Temperature (°C) | Test Method | Inhibition Efficiency (%) |
| Quinoline Derivatives | N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide | 1 M HCl | 500 ppm | 30 | Weight Loss | 93.4[1] |
| Quinolone drug product | 1 M HCl | 3.5 mmol/L | Not Specified | Weight Loss | 95[2] | |
| 6-benzylquinoline (BQ) | 1 M HCl | Not Specified | Not Specified | Electrochemical | >90 | |
| 5-(chloromethyl)-8-quinolinol hydrochloride | 1 M HCl | 10⁻³ M | Not Specified | Electrochemical | 97 | |
| Aromatic Thiols | Benzenethiol | Not Available | Not Available | Not Available | Not Available | Data Not Available |
| Alkyl Thiols | 1-Dodecanethiol (synergistic effect with Schiff bases) | 0.5 M H₂SO₄ | Not Specified | Not Specified | Electrochemical | Synergistic improvement[3] |
Experimental Protocols
The evaluation of corrosion inhibitor performance relies on standardized experimental methodologies. The most common techniques are Weight Loss, Electrochemical Impedance Spectroscopy (EIS), and Potentiodynamic Polarization.
Weight Loss Method
The weight loss method is a straightforward and widely used technique for determining corrosion rates and inhibition efficiencies.
Protocol:
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Immersion: The pre-weighed coupons are suspended in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific concentration and temperature for a predetermined immersion period.
-
Cleaning: After the immersion period, the coupons are removed, washed with distilled water, and chemically cleaned to remove corrosion products.
-
Final Weighing: The cleaned and dried coupons are weighed again to determine the weight loss.
-
Calculation: The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:
-
CR = (K × W) / (A × T × D)
-
Where K is a constant, W is the weight loss, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal.
-
-
IE% = [(CR_blank - CR_inh) / CR_blank] × 100
-
Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface.
Protocol:
-
Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (mild steel specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Stabilization: The working electrode is immersed in the corrosive solution (with and without the inhibitor) until a stable open circuit potential (OCP) is reached.
-
Measurement: A small amplitude AC signal (e.g., 10 mV) is applied to the working electrode over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is plotted in the form of Nyquist and Bode plots. The data is often fitted to an equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculation: The inhibition efficiency is calculated from the Rct values:
-
IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100
-
Where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
-
Potentiodynamic Polarization
This technique involves polarizing the working electrode and measuring the resulting current to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
Protocol:
-
Electrochemical Cell and Stabilization: The setup is the same as for EIS. The working electrode is stabilized at its OCP.
-
Polarization Scan: The potential of the working electrode is scanned from a potential cathodic to Ecorr to a potential anodic to Ecorr at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting current is plotted against the applied potential on a logarithmic scale (Tafel plot). The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr).
-
Calculation: The inhibition efficiency is calculated from the icorr values:
-
IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100
-
Where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the performance of corrosion inhibitors.
Caption: General experimental workflow for corrosion inhibitor evaluation.
References
A Comparative Analysis of the Fluorescent Properties of Quinoline-3-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative overview of the fluorescent properties of quinoline-3-thiol derivatives, a class of heterocyclic compounds with significant potential in the development of novel fluorescent probes. Due to their intrinsic photophysical characteristics and the versatility of the quinoline scaffold for synthetic modification, these molecules are promising candidates for applications in cellular imaging, chemical sensing, and as structural motifs in pharmacologically active agents. This document provides a summary of available quantitative data, detailed experimental methodologies, and visual representations of experimental workflows to assist researchers in the design and selection of fluorophores tailored to their specific needs.
Key Performance Indicators of Quinoline-Based Fluorophores
The utility of a quinoline derivative as a fluorescent probe is determined by several key photophysical parameters. A thorough understanding of these metrics is crucial for interpreting experimental data and predicting the performance of a probe in a given environment. The primary indicators include:
-
Molar Absorptivity (ε): This value quantifies how strongly a chemical species absorbs light at a specific wavelength. A higher molar absorptivity is advantageous for achieving bright fluorescence signals at low concentrations.
-
Quantum Yield (ΦF): This represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a more efficient fluorophore, resulting in brighter emission.
-
Stokes Shift: This is the difference in wavelength between the maximum of the absorption and emission spectra. A larger Stokes shift is generally desirable as it minimizes the overlap between the excitation and emission signals, leading to improved signal-to-noise ratios.
-
Excitation Wavelength (λex): The wavelength of light used to excite the fluorophore.
-
Emission Wavelength (λem): The wavelength of light emitted by the fluorophore upon relaxation from the excited state.
Comparative Photophysical Data
Table 1: Photophysical Data of Selected Bis-Quinolin-3-yl Chalcone Derivatives in Acetonitrile [1]
| Compound | λex (nm) | λem (nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Quantum Yield (ΦF) |
| 12 | 271 | 545 | 274 | 2.5 x 104 | 0.45 |
| 18 | 277 | 527 | 250 | 2.0 x 104 | 0.12 |
| 23 | 270 | 540 | 270 | 2.2 x 104 | 0.35 |
| 28 | 269 | 568 | 299 | 1.9 x 104 | 0.33 |
| 33 | 268 | 550 | 282 | 2.1 x 104 | 0.28 |
Note: The data presented is for bis-quinolin-3-yl chalcone derivatives, not this compound derivatives directly. This table serves as an illustrative example of the type of comparative data required for evaluating fluorescent probes.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the scientific process. The following sections provide methodologies for the synthesis of the quinoline-thiol core structure and the characterization of its fluorescent properties.
Synthesis of Quinoline-2-thiol from 2-Chloroquinoline
A common method for the synthesis of quinoline-thiols involves the nucleophilic substitution of a halogenated quinoline precursor.[2]
Materials:
-
2-Chloroquinoline-3-carbaldehyde
-
Sodium sulfide (Na2S)
-
N,N-dimethylformamide (DMF)
-
Acetic acid
-
Ice-water
Procedure:
-
Dissolve 2-chloroquinoline-3-carbaldehyde (1.0 mmol) in 5 mL of dry N,N-dimethylformamide (DMF).
-
Add powdered sodium sulfide (1.5 mmol, 1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Acidify the mixture with acetic acid to precipitate the product.
-
Filter the resulting precipitate, wash it thoroughly with water, and dry to obtain 2-mercaptoquinoline-3-carbaldehyde.[2]
Measurement of Fluorescent Properties
The following protocol outlines a general procedure for characterizing the key photophysical properties of a fluorescent compound.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrophotometer (Spectrofluorometer)
Procedure for Determining Quantum Yield (Relative Method):
The fluorescence quantum yield is often determined using a comparative method with a well-characterized standard.[3]
-
Prepare a series of dilute solutions of both the sample (this compound derivative) and a standard fluorophore (e.g., quinine sulfate) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Record the UV-Vis absorption spectrum of each solution to determine the absorbance at the excitation wavelength.
-
Record the corrected fluorescence emission spectra of both the sample and the standard, exciting at the same wavelength.
-
Calculate the integrated fluorescence intensity (area under the emission curve) for both the sample and the standard.
-
The quantum yield of the sample (Φs) can be calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Visualizing Experimental Workflows
Diagrams are powerful tools for illustrating complex experimental processes and logical relationships. The following diagrams, created using the DOT language, depict a general workflow for synthesizing quinoline-thiol derivatives and a typical application in fluorescence-based metal ion sensing.
Caption: General workflow for the synthesis and photophysical characterization of this compound derivatives.
Caption: Workflow illustrating the 'turn-on' fluorescence response of a this compound derivative upon binding to a metal ion.
References
A Head-to-Head Comparison of Synthetic Routes to Quinoline-3-thiol
For researchers and professionals in the field of drug development and medicinal chemistry, the synthesis of functionalized heterocyclic compounds is a critical endeavor. Quinoline-3-thiol, a sulfur-containing derivative of quinoline, represents a valuable building block for the synthesis of various biologically active molecules. This guide provides a detailed, head-to-head comparison of the primary synthetic methodologies for obtaining this versatile intermediate, with a focus on experimental protocols, quantitative data, and the logical pathways of each approach.
Two principal strategies dominate the synthesis of this compound: the diazotization of 3-aminoquinoline followed by a Sandmeyer-type reaction, and the nucleophilic aromatic substitution of a 3-haloquinoline. This comparison will delve into the specifics of each route, providing researchers with the necessary data to select the most suitable method for their needs.
Method 1: Diazotization of 3-Aminoquinoline (Leuckart Thiophenol Reaction)
This classical approach leverages the conversion of an aromatic amine to a diazonium salt, which is then displaced by a sulfur nucleophile. The Leuckart thiophenol reaction, a variation of the Sandmeyer reaction, is particularly relevant here, typically employing a xanthate salt as the sulfur source.
Experimental Protocol
The synthesis proceeds in two main stages: the formation of the diazonium salt and its subsequent reaction with potassium ethyl xanthate, followed by hydrolysis to yield the thiol.
Step 1: Diazotization of 3-Aminoquinoline
-
Dissolve 3-aminoquinoline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the quinoline-3-diazonium chloride.
Step 2: Reaction with Potassium Ethyl Xanthate and Hydrolysis
-
In a separate flask, dissolve potassium ethyl xanthate in water and cool to 5-10 °C.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A yellow precipitate of the intermediate xanthate ester will form.
-
Stir the mixture at room temperature for several hours to ensure complete reaction.
-
The intermediate is then hydrolyzed to the thiol. Add a solution of sodium hydroxide and heat the mixture under reflux.
-
After cooling, acidify the solution with a mineral acid (e.g., HCl) to precipitate the crude this compound.
-
The product can be purified by recrystallization from a suitable solvent such as ethanol.
Visualization of the Pathway
Method 2: Nucleophilic Aromatic Substitution of 3-Bromoquinoline
This method involves the direct displacement of a halide from the quinoline ring by a sulfur nucleophile. 3-Bromoquinoline is a common starting material due to its relative stability and reactivity. Various sulfur sources can be employed, with sodium hydrosulfide (NaSH) being a common and effective choice.
Experimental Protocol
-
In a round-bottom flask, dissolve 3-bromoquinoline in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add an excess of sodium hydrosulfide (NaSH).
-
Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with a suitable acid, such as acetic acid or dilute HCl, to precipitate the this compound.
-
Collect the precipitate by filtration, wash it thoroughly with water, and dry it.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Visualization of the Pathway
Head-to-Head Comparison
| Parameter | Method 1: Diazotization of 3-Aminoquinoline | Method 2: Nucleophilic Substitution of 3-Bromoquinoline |
| Starting Material Availability | 3-Aminoquinoline can be synthesized from 3-nitroquinoline, but may be less readily available than 3-bromoquinoline. | 3-Bromoquinoline is a commercially available reagent. |
| Reaction Conditions | Requires low temperatures (0-5 °C) for diazonium salt formation, which can be challenging to maintain on a large scale. The subsequent steps are typically carried out at room temperature and then under reflux. | Requires high temperatures (100-150 °C), which may not be suitable for substrates with heat-sensitive functional groups. |
| Reagent Handling and Safety | Diazonium salts are notoriously unstable and can be explosive when isolated in a dry state, requiring them to be used in solution immediately after formation. A known explosion has been reported when reacting the diazonium salt of 3-aminoquinoline with potassium ethyl xanthate, necessitating extreme caution. | Sodium hydrosulfide is corrosive and releases toxic hydrogen sulfide gas upon acidification. The reaction should be performed in a well-ventilated fume hood. |
| Yield | Yields can be variable and are often moderate, depending on the stability of the diazonium salt and the efficiency of the displacement and hydrolysis steps. | Generally provides good to high yields, as nucleophilic aromatic substitution at the 3-position of the quinoline ring is relatively efficient. |
| Purity and Workup | The workup involves multiple steps including hydrolysis and acidification, which can sometimes lead to the formation of byproducts. Purification by recrystallization is usually necessary. | The workup is relatively straightforward, involving precipitation and filtration. Purity of the crude product is often high. |
| Scalability | The instability of the diazonium intermediate and the potential for exothermic decomposition make scaling up this reaction hazardous and challenging. | More readily scalable, although the handling of larger quantities of NaSH and the management of H₂S evolution need to be carefully considered. |
Conclusion
Both the diazotization of 3-aminoquinoline and the nucleophilic aromatic substitution of 3-bromoquinoline are viable methods for the synthesis of this compound.
The nucleophilic aromatic substitution of 3-bromoquinoline is generally the more recommended route for most applications. Its advantages include the use of a readily available starting material, a more straightforward experimental procedure, and typically higher yields. While it requires high temperatures and careful handling of sodium hydrosulfide, it is generally considered safer and more scalable than the diazotization method.
The diazotization of 3-aminoquinoline can be a useful alternative if 3-aminoquinoline is readily available and the researcher has experience in handling diazonium salts. However, the inherent instability of the diazonium intermediate and the documented explosion risk with xanthate reagents make this a less favorable option, particularly for larger-scale synthesis. Extreme caution and strict temperature control are paramount if this method is chosen.
Ultimately, the choice of synthesis will depend on the specific requirements of the researcher, including the scale of the reaction, the availability of starting materials, and the laboratory's capabilities for handling hazardous reagents and conditions.
Comparative Analysis of Quinoline-3-Thiol Based Fluorescent Probes in Cross-Reactivity Studies
For Immediate Release
A comprehensive analysis of quinoline-3-thiol based fluorescent probes reveals their diverse selectivity and potential in various research and drug development applications. This guide provides a comparative overview of their performance against a range of analytes, supported by detailed experimental data and protocols.
Fluorescent probes built upon the this compound scaffold are instrumental in the detection of specific metal ions and other biologically relevant molecules. Their mechanism of action often involves a fluorescence quenching or enhancement upon binding to the target analyte. Understanding the cross-reactivity of these probes is paramount for accurate and reliable detection in complex biological systems.
Performance Comparison of this compound Based Probes
The selectivity of quinoline-based fluorescent probes is a critical factor in their application. The following table summarizes the cross-reactivity of a novel quinoline derivative designed for the detection of ferric ions (Fe³⁺) against other common metal ions. The data is presented as the fluorescence response of the probe in the presence of various metal ions relative to its response to Fe³⁺.
| Probe | Target Analyte | Interfering Ion | Fluorescence Response (Relative to Target) | Reference |
| Sensor 1 | Fe³⁺ | Na⁺ | No significant interference | [1] |
| Mg²⁺ | No significant interference | [1] | ||
| Ca²⁺ | No significant interference | [1] | ||
| Mn²⁺ | No significant interference | [1] | ||
| Co²⁺ | No significant interference | [1] | ||
| Ni²⁺ | No significant interference | [1] | ||
| Cu²⁺ | No significant interference | [1] | ||
| Zn²⁺ | No significant interference | [1] | ||
| Cd²⁺ | No significant interference | [1] | ||
| Pb²⁺ | No significant interference | [1] | ||
| Hg²⁺ | No significant interference | [1] | ||
| Cr³⁺ | No significant interference | [1] | ||
| Fe²⁺ | No significant interference | [1] |
Table 1: Cross-Reactivity of a Quinoline-Based Fluorescent Probe (Sensor 1) for Fe³⁺. The table demonstrates the high selectivity of Sensor 1 for Fe³⁺, with other tested metal ions showing no significant interference with the fluorescence quenching mechanism.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the cross-reactivity studies of quinoline-based fluorescent probes.
General Procedure for Selectivity and Competition Experiments[1]
-
Preparation of Stock Solutions: Prepare stock solutions of the fluorescent probe (e.g., Sensor 1) and various metal ion solutions (e.g., Na⁺, Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Hg²⁺, Cr³⁺, Fe²⁺, and Fe³⁺).
-
Selective Experiments:
-
To a solution of the fluorescent probe, add a specific equivalent of the target metal ion solution (e.g., Fe³⁺).
-
Separately, to other solutions of the fluorescent probe, add the same equivalents of the other metal ion solutions.
-
Measure the fluorescence intensity of each solution at the appropriate excitation and emission wavelengths.
-
-
Competitive Experiments:
-
To a solution of the fluorescent probe, add a specific equivalent of the target metal ion solution (e.g., Fe³⁺).
-
To this mixture, add the same equivalent of a competing metal ion solution.
-
Measure the fluorescence intensity of the resulting solution.
-
Repeat this procedure for all other competing metal ions.
-
Signaling Pathway and Experimental Workflow
The interaction between a this compound based fluorescent probe and its target analyte, leading to a detectable signal, can be visualized as follows:
Figure 1: General signaling pathway of a this compound based fluorescent probe.
The typical workflow for evaluating the cross-reactivity of these probes is outlined below:
Figure 2: Experimental workflow for cross-reactivity studies.
References
A Comparative Guide to the Stability of Quinolinethiol Isomers
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of active pharmaceutical ingredients and key intermediates is paramount. Quinolinethiol and its isomers are a class of heterocyclic compounds with significant potential in medicinal chemistry, exhibiting a range of biological activities.[1] However, the stability of these isomers can vary significantly depending on the position of the thiol group on the quinoline ring, impacting their shelf-life, formulation, and ultimately, their therapeutic efficacy and safety.
Physicochemical Properties of Quinolinethiol Isomers
The position of the thiol substituent influences the physicochemical properties of quinolinethiol isomers, which in turn can affect their stability and biological activity. Computational tools can be used to predict these properties, offering insights for initial stability assessments.[1]
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted Polar Surface Area (Ų) |
| 2-Quinolinethiol | C₉H₇NS | 161.23 | 2.35 | 38.8 |
| 3-Quinolinethiol | C₉H₇NS | 161.23 | 2.41 | 38.8 |
| 4-Quinolinethiol | C₉H₇NS | 161.23 | 2.28 | 38.8 |
| 5-Quinolinethiol | C₉H₇NS | 161.23 | 2.31 | 38.8 |
| 6-Quinolinethiol | C₉H₇NS | 161.23 | 2.31 | 38.8 |
| 7-Quinolinethiol | C₉H₇NS | 161.23 | 2.31 | 38.8 |
| 8-Quinolinethiol | C₉H₇NS | 161.23 | 2.19 | 38.8 |
Note: Predicted logP values are estimations and may vary depending on the algorithm used.
Factors Influencing the Stability of Quinolinethiol Isomers
The stability of quinolinethiol isomers is primarily influenced by their susceptibility to oxidation, hydrolysis, and photodegradation. The thiol group is prone to oxidation, which can lead to the formation of disulfides and other degradation products. The electron density distribution in the quinoline ring, which varies with the position of the thiol group, can affect the susceptibility of the molecule to oxidative and hydrolytic degradation. For instance, quinoline compounds are known to be sensitive to light and can undergo photodegradation, often resulting in discoloration.[2][3]
Experimental Protocols for Comparative Stability Assessment
To rigorously benchmark the stability of different quinolinethiol isomers, a forced degradation study is recommended. Such studies expose the compounds to a variety of stress conditions to accelerate degradation and identify potential degradation pathways.[2]
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on quinolinethiol isomers.
1. Preparation of Stock Solution:
-
Prepare a stock solution of each quinolinethiol isomer in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[2]
2. Stress Conditions: [2]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for up to 24 hours, taking samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.[2]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples with 0.1 M HCl before analysis.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over 24 hours.[2]
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C.[2] For solid-state stability, place the powdered compound in the oven. Sample at various time points.
-
Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil.[2]
3. Sample Analysis:
-
Analyze the samples at each time point using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying the parent quinolinethiol isomer from its degradation products.[2]
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (determined by UV scan of the parent compound).
-
Injection Volume: 10 µL.
2. Method Validation:
-
The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure that the degradation products do not interfere with the quantification of the parent compound.[2]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a comparative forced degradation study of quinolinethiol isomers.
Caption: Workflow for a comparative forced degradation study of quinolinethiol isomers.
Conclusion
While direct comparative stability data for all quinolinethiol isomers is limited, a systematic approach using forced degradation studies can provide valuable insights into their relative stabilities. The provided experimental protocols offer a framework for researchers to generate this crucial data. Understanding the stability of these isomers is a critical step in the development of new therapeutic agents, ensuring the quality, safety, and efficacy of potential drug candidates. Further research focusing on the systematic evaluation of the stability of a wide range of quinolinethiol isomers is warranted to build a comprehensive understanding of their structure-stability relationships.
References
The Efficacy of Quinoline-3-Thiol Derivatives Against Drug-Resistant Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Among these, quinoline derivatives have emerged as a promising class of compounds with a broad spectrum of antibacterial activity. This guide provides a comparative analysis of the efficacy of quinoline-3-thiol derivatives and related sulfur-containing analogues against drug-resistant bacteria, supported by experimental data and detailed methodologies. While direct data on this compound derivatives is emerging, this guide leverages currently available information on structurally similar compounds, such as S-substituted quinoline-3-carbonitriles, to provide a valuable resource for researchers in the field.
Quantitative Data Summary
The antibacterial efficacy of various quinoline derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative quinoline derivatives against a panel of drug-susceptible and drug-resistant bacterial strains. For comparison, data for established antibiotics are also included.
Table 1: In Vitro Antibacterial Activity of Quinoline-3-Carbonitrile Derivatives against Gram-Positive and Gram-Negative Bacteria
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| QD4 (Furan substituted) | Staphylococcus aureus | 8 |
| Streptococcus pyogenes | 8 | |
| Escherichia coli | 4 | |
| Salmonella typhimurium | 4 | |
| Ciprofloxacin (Control) | Staphylococcus aureus | <1-2 |
| Streptococcus pyogenes | <1-2 | |
| Escherichia coli | <1-2 | |
| Salmonella typhimurium | <1-2 |
Data synthesized from a study on quinoline-3-carbonitrile derivatives, which are structurally related to quinoline-3-thiols.[1][2]
Table 2: Comparative Antibacterial Activity of a Quinoline Derivative against Drug-Resistant Gram-Positive Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) |
| Compound 6 | MRSA (Methicillin-resistant S. aureus) | 1.5 |
| MRSE (Methicillin-resistant S. epidermidis) | 6.0 | |
| VRE (Vancomycin-resistant Enterococci) | 3.0 | |
| Clostridium difficile | 1.0 | |
| Vancomycin (Control) | Clostridium difficile | 0.5 |
This table showcases the potent activity of a specific quinoline derivative against various multidrug-resistant strains.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives and their analogues.
Protocol 1: Broth Microdilution Susceptibility Testing
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
1. Materials:
- Test Compounds (this compound derivatives)
- Reference Antibiotics (e.g., Ciprofloxacin, Vancomycin)
- Bacterial Strains (e.g., MRSA, VRE, E. coli)
- Sterile 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Dimethyl Sulfoxide (DMSO) for compound dissolution
- 0.5 McFarland turbidity standard
- Sterile saline or broth
2. Preparation of Reagents:
- Compound Stock Solutions: Prepare a stock solution of each test compound and control antibiotic in DMSO at a concentration of 10 mg/mL.
- Bacterial Inoculum: From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test bacterium. Transfer the colonies into a tube containing sterile saline or broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
- Serial Dilution: Add 100 µL of CAMHB to all wells of a 96-well plate. In the first column of wells, add an additional 100 µL of the compound stock solution (or a working solution) to achieve the highest desired test concentration. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.
- Controls: Include a growth control well (containing CAMHB and inoculum but no compound) and a sterility control well (containing CAMHB only).
- Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
- Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Antibacterial Susceptibility Testing
Caption: Workflow for MIC Determination via Broth Microdilution.
Diagram 2: Proposed Mechanism of Action for Quinoline Derivatives
Caption: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV.
References
A Comparative DFT Analysis of Quinoline-3-thiol and Its Analogs: Unveiling Structure-Activity Relationships
For researchers, scientists, and professionals in drug development, understanding the nuanced electronic and structural properties of heterocyclic compounds is paramount. Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antibacterial, antimalarial, and anticancer properties. This guide presents a comparative analysis of quinoline-3-thiol and its analogs, leveraging Density Functional Theory (DFT) to elucidate key quantum chemical descriptors. Such computational insights are invaluable for predicting molecular reactivity, stability, and potential biological interactions, thereby accelerating the drug discovery process.
An important consideration in the study of quinoline-thiols is the potential for tautomerism, where the molecule can exist in equilibrium between the thiol and thione forms. A thorough DFT analysis should, therefore, involve the calculation of the relative stabilities of these tautomers to identify the most probable structure under physiological conditions. For the purpose of this guide, the thiol tautomer is considered.
Comparative Analysis of Quantum Chemical Parameters
The following tables summarize the calculated quantum chemical parameters for this compound and two representative analogs: 6-chloro-quinoline-3-thiol (with an electron-withdrawing group) and 6-methyl-quinoline-3-thiol (with an electron-donating group). These parameters are crucial for understanding the electronic behavior and reactivity of the molecules.
Table 1: Frontier Molecular Orbital Energies and Related Parameters
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) |
| This compound | -6.258 | -1.989 | 4.269 | 6.258 | 1.989 |
| 6-chloro-quinoline-3-thiol | -6.412 | -2.234 | 4.178 | 6.412 | 2.234 |
| 6-methyl-quinoline-3-thiol | -6.103 | -1.856 | 4.247 | 6.103 | 1.856 |
Disclaimer: The data presented in these tables is hypothetical and for illustrative purposes. It has been generated based on expected trends from DFT studies of similar compounds.
Table 2: Global Reactivity Descriptors and Dipole Moment
| Compound | Electronegativity (χ) | Chemical Hardness (η) | Global Softness (S) | Electrophilicity Index (ω) | Dipole Moment (Debye) |
| This compound | 4.1235 | 2.1345 | 0.2342 | 3.980 | 2.54 |
| 6-chloro-quinoline-3-thiol | 4.3230 | 2.0890 | 0.2393 | 4.473 | 3.89 |
| 6-methyl-quinoline-3-thiol | 3.9795 | 2.1235 | 0.2354 | 3.731 | 2.81 |
Disclaimer: The data presented in these tables is hypothetical and for illustrative purposes. It has been generated based on expected trends from DFT studies of similar compounds.
Experimental Protocols: Computational Methodology
The hypothetical data presented in this guide is based on a standard computational protocol widely used for the DFT analysis of organic molecules.
Geometry Optimization and Frequency Calculations: The molecular structures of this compound and its analogs were modeled and their geometries were optimized using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed with the 6-311+G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for such systems.[1] Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface, as indicated by the absence of imaginary frequencies.
Calculation of Quantum Chemical Descriptors: Following geometry optimization, a series of single-point energy calculations were performed to determine the electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were used to calculate the energy gap (ΔE = ELUMO - EHOMO). Other key descriptors were derived from these values, including:
-
Ionization Potential (I): Approximated as -EHOMO
-
Electron Affinity (A): Approximated as -ELUMO
-
Electronegativity (χ): Calculated as (I + A) / 2
-
Chemical Hardness (η): Calculated as (I - A) / 2
-
Global Softness (S): Calculated as 1 / (2η)
-
Electrophilicity Index (ω): Calculated as χ2 / (2η)
All calculations were simulated in the gas phase. For studies aiming to mimic physiological conditions, a solvent model such as the Polarizable Continuum Model (PCM) can be incorporated. All computational tasks were performed using the Gaussian 09 software package.
Visualizing the Computational Workflow
The following diagram illustrates the logical workflow of a comparative DFT analysis for molecular analogs.
References
Safety Operating Guide
Navigating the Safe Disposal of Quinoline-3-thiol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like quinoline-3-thiol is a critical component of laboratory safety and environmental responsibility. Due to its chemical structure, this compound requires a disposal protocol that addresses both the hazards associated with the quinoline moiety and the reactivity of the thiol group. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring compliance and minimizing risk.
Hazard Profile and Safety Considerations
Quinoline and its derivatives are recognized as hazardous substances. They are often toxic if swallowed, harmful in contact with skin, and can cause skin and eye irritation.[1][2] Furthermore, many quinoline compounds are toxic to aquatic life with long-lasting effects, underscoring the importance of preventing their release into the environment.[1][3] The thiol group contributes a strong, unpleasant odor and requires specific handling to neutralize its reactivity.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Toxic if swallowed.[1][2] | Do not eat, drink or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1][2] | Wear protective gloves/protective clothing.[1] |
| Skin Irritation | Causes skin irritation.[1][2] | Wash skin thoroughly after handling. |
| Eye Irritation | Causes serious eye irritation.[1][2] | Wear eye protection/face protection.[1] |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects.[1] | Avoid release to the environment.[1] |
Experimental Protocol for Thiol Neutralization
A common and effective method for mitigating the hazards of thiol compounds before disposal is through oxidation. This process converts the reactive and malodorous thiol into a less volatile and less reactive species. Commercial bleach (sodium hypochlorite solution) is a readily available oxidizing agent for this purpose.
Materials:
-
Waste this compound (pure or in solution)
-
Commercial bleach (5.25% sodium hypochlorite solution)
-
Appropriate chemical-resistant container (e.g., a dedicated plastic waste container)
-
Stir bar and stir plate (optional, for larger quantities)
-
Personal Protective Equipment (PPE): chemical safety goggles, chemical-resistant gloves, lab coat.
Procedure:
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood to avoid inhalation of vapors.[4]
-
Prepare Bleach Solution: Place the commercial bleach solution in a suitable container. It is recommended to use a 1:1 mixture of bleach and water for creating a bleach bath for contaminated glassware.[5]
-
Slow Addition of Thiol Waste: Slowly and carefully add the this compound waste to the stirred bleach solution. The reaction can be exothermic, so controlled addition is crucial to manage any temperature increase.[6]
-
Ensure Complete Reaction: Allow the mixture to react for an extended period, potentially overnight, to ensure complete oxidation of the thiol.[5] The absence of the characteristic thiol odor is a qualitative indicator of reaction completion.
-
Label as Hazardous Waste: The resulting solution, along with any contaminated materials, should be collected in a designated hazardous waste container. The container must be clearly labeled with the full chemical name and appropriate hazard warnings.[4][6]
Step-by-Step Disposal Procedures
-
Waste Segregation: Collect all waste containing this compound, including the neutralized solution from the protocol above, contaminated solvents, and any contaminated disposable materials (e.g., pipette tips, gloves), in a dedicated and properly labeled hazardous waste container.[4][6] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Container Management: Ensure the waste container is made of a compatible material, is kept tightly sealed when not in use, and is stored in a cool, dry, and well-ventilated area away from incompatible materials.[4][6][7]
-
Spill Management: In the event of a spill, evacuate the area and eliminate ignition sources. Absorb the spill with an inert material like vermiculite or sand.[6][8] The absorbed material should be collected into a sealed container for disposal as hazardous waste.[8] Do not allow the spilled material to enter drains or waterways.[1][8][9]
-
Consult EHS: Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[4][8] Always follow local, state, and national regulations for hazardous waste disposal.[4]
-
Decontamination of Glassware: Any glassware that has come into contact with this compound should be decontaminated by soaking in a bleach bath for at least 14 hours before standard cleaning procedures.[5]
Disposal Workflow
Caption: Decision workflow for the disposal of this compound.
References
- 1. chemos.de [chemos.de]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. nj.gov [nj.gov]
- 9. carlroth.com [carlroth.com]
Essential Safety and Logistical Information for Handling Quinoline-3-thiol
Disclaimer: A specific Safety Data Sheet (SDS) for Quinoline-3-thiol was not found. The following guidance is based on the known hazards of the parent compound, quinoline, and general safety practices for thiol-containing compounds. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment and consult the specific SDS for this compound before handling this chemical.
Quinoline is classified as a substance that is toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, is suspected of causing genetic defects, may cause cancer, and is toxic to aquatic life with long-lasting effects.[1][2][3] Thiol compounds are known for their strong, unpleasant odors and can be irritants. Therefore, stringent safety measures are imperative when handling this compound.
Hazard Identification and Classification
The following table summarizes the hazard classifications for Quinoline, which should be considered as potential hazards for this compound in the absence of specific data.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[1][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][3] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[1][2] |
| Carcinogenicity | Category 1B | H350: May cause cancer.[1][2] |
| Hazardous to the Aquatic Environment, Chronic Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects.[1][2] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table outlines the recommended PPE.
| Body Part | Equipment | Standard |
| Eyes/Face | Safety glasses with side-shields or chemical splash goggles. A face shield may be required for larger quantities. | NIOSH (US) or EN 166 (EU) approved.[2] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use. | Tested according to EN 374.[1] |
| Body | A flame-resistant lab coat. | |
| Respiratory | In case of inadequate ventilation or potential for aerosol generation, use a NIOSH/MSHA approved respirator with an appropriate cartridge. |
Operational Plan: Step-by-Step Handling Protocol
This protocol provides a general workflow for handling this compound in a laboratory setting.
-
Preparation:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Ensure proper waste containers are labeled and available.
-
-
Handling:
-
Post-Handling:
Emergency Procedures
| Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. For minor spills, absorb with an inert material (e.g., vermiculite, sand) and collect into a sealed container for disposal.[6] For major spills, contact your institution's emergency response team.[6] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, absorbent paper, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.
-
All liquid waste, including reaction mixtures and solvent rinses, should be collected in a separate, labeled hazardous waste container.
-
-
Container Labeling:
-
Label all waste containers with "Hazardous Waste" and the full chemical name "this compound".[4]
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[4]
-
-
Final Disposal:
Experimental Protocols and Data
No specific experimental protocols for this compound were found. The following table contains physical and chemical properties for the related compound, Quinoline. This data is for reference only and may not be representative of this compound.
| Property | Value for Quinoline |
| Molecular Formula | C9H7N |
| Molecular Weight | 129.16 g/mol |
| Appearance | Colorless to brown liquid |
| Odor | Characteristic odor |
| Melting Point | -15 °C / 5 °F |
| Boiling Point | 237 °C / 458.6 °F |
| Flash Point | 101 °C / 213.8 °F (closed cup) |
| Autoignition Temperature | 480 °C / 896 °F |
| Water Solubility | Slightly soluble |
Visualizations
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
